Mpro inhibitor N3
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H48N6O8 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1 |
InChI Key |
IDBWWEGDLCFCTD-VNEMRZQUSA-N |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mpro Inhibitor N3
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the mechanism of action for N3, a potent peptidomimetic inhibitor of the SARS-CoV-2 Main Protease (Mpro). It details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this compound.
Core Mechanism of Action
The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[1][2][3] The inhibitor N3 is a peptidomimetic Michael acceptor that functions as a mechanism-based irreversible covalent inhibitor of Mpro.[1][4] The inhibition process is characterized by a two-step mechanism: an initial non-covalent binding followed by the formation of a permanent covalent bond.[1][2]
Step 1: Non-covalent Complex Formation (E:I) Initially, the N3 inhibitor binds to the active site of Mpro to form a non-covalent enzyme-inhibitor (E:I) complex.[1] This binding is guided by a series of hydrogen bonds and van der Waals interactions between the inhibitor and residues within the substrate-binding pockets of the enzyme.[1]
Step 2: Covalent Bond Formation (E-I) The catalytic dyad of Mpro, composed of Cysteine-145 (Cys145) and Histidine-41 (His41), is central to the inhibitory action.[1] The imidazole group of His41 acts as a general base, deprotonating the thiol group of Cys145 to form a highly nucleophilic thiolate ion.[1] This activated thiolate then performs a nucleophilic attack on the β-carbon of the vinyl group (the Michael acceptor "warhead") of the N3 inhibitor.[1] This reaction results in the formation of a stable, irreversible covalent bond between the sulfur atom of Cys145 and the inhibitor.[1][5][6] This covalent modification permanently inactivates the enzyme by blocking substrate access to the active site.[7]
Quantitative Inhibitory Data
The potency of the N3 inhibitor has been quantified through various biochemical and cell-based assays. The half-maximal effective concentration (EC50) is a key metric for its antiviral activity in a cellular context.
| Compound | Target | Assay Type | Metric | Value (µM) | Reference |
| N3 | SARS-CoV-2 Mpro | Antiviral Assay | EC50 | 16.77 | [8] |
Experimental Protocols
The characterization of Mpro inhibitors like N3 relies on a combination of biochemical assays, cell-based viral replication assays, and structural biology techniques.
This assay is widely used to measure the direct inhibitory effect of a compound on Mpro's enzymatic activity.[9][10]
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends. In the intact state, fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Reagents:
-
Methodology:
-
A fixed concentration of Mpro (e.g., 0.15-0.5 µM) is pre-incubated with serial dilutions of the N3 inhibitor in a 96-well or 384-well plate for 15-30 minutes at 37°C.[9][11][12]
-
The enzymatic reaction is initiated by adding the FRET substrate (e.g., 10-20 µM final concentration).[9][11]
-
The fluorescence signal (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period (e.g., 1 hour) using a microplate reader.[9][13]
-
The initial reaction velocity (slope of fluorescence vs. time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the DMSO control.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.[14]
-
This assay evaluates the inhibitor's ability to suppress viral replication within host cells, providing a more biologically relevant measure of efficacy.[15]
-
Principle: Host cells are infected with SARS-CoV-2 in the presence of the inhibitor. The inhibitor's effectiveness is measured by the reduction in viral load or the mitigation of the virus-induced cytopathic effect (CPE).
-
Reagents:
-
Host cell line (e.g., Calu-3 or Vero E6).
-
SARS-CoV-2 virus stock.
-
Cell culture medium.
-
N3 inhibitor.
-
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the N3 inhibitor for approximately 2 hours.[9]
-
Cells are then infected with SARS-CoV-2 at a defined multiplicity of infection (MOI), for example, 0.01 PFU/cell.[9]
-
After an incubation period (e.g., 36 hours), the antiviral effect is quantified.[9] This can be achieved by:
-
Virus Yield Reduction Assay: Collecting the supernatant and titrating the amount of infectious virus particles using a plaque assay.[9]
-
CPE Assay: Quantifying cell viability using reagents like MTS or CellTiter-Glo to measure the protective effect of the compound.
-
RT-qPCR: Measuring the quantity of viral RNA in the supernatant or cell lysate.
-
-
The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral inhibition against the inhibitor concentration.
-
This structural biology technique provides atomic-level detail of how the inhibitor binds to the enzyme.
-
Principle: By co-crystallizing Mpro with the N3 inhibitor and analyzing the X-ray diffraction pattern, a high-resolution 3D structure of the complex can be generated.
-
Methodology:
-
Purified Mpro protein is incubated with the N3 inhibitor to allow for covalent bond formation.
-
The Mpro-N3 complex is crystallized using techniques like vapor diffusion.
-
Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data is collected.
-
The data is processed to solve the electron density map and build an atomic model of the complex.
-
The final structure reveals the precise covalent linkage between Cys145 and the N3 inhibitor and maps all non-covalent interactions (e.g., hydrogen bonds) that stabilize the binding.[1][6]
-
Experimental and Validation Workflow
The discovery and validation of an Mpro inhibitor like N3 follows a structured pipeline, progressing from initial biochemical screening to structural and cell-based validation.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.2.3. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]
- 12. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Binding Kinetics and Affinity of Mpro Inhibitor N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding kinetics and affinity of the well-characterized inhibitor N3 against the main protease (Mpro) of SARS-CoV-2. N3, a peptidomimetic Michael acceptor, has been a cornerstone in the development of covalent inhibitors targeting this critical viral enzyme. This document provides a comprehensive overview of its interaction with Mpro, including quantitative binding data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Concepts: A Covalent Embrace
The inhibitory action of N3 against SARS-CoV-2 Mpro is a two-step process, culminating in the formation of an irreversible covalent bond.[1][2] Initially, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex (E:I).[1][2] This initial binding is guided by a series of hydrogen bonds and van der Waals interactions between the inhibitor and the substrate-binding pockets of Mpro. Subsequently, a nucleophilic attack from the catalytic cysteine residue (Cys145) of Mpro on the vinyl group of N3 leads to the formation of a stable covalent bond, effectively inactivating the enzyme (E-I).[1][2] This Michael addition reaction is a hallmark of N3's mechanism and is responsible for its potent and irreversible inhibition.
Quantitative Binding and Kinetic Data
The affinity and reaction kinetics of N3 with SARS-CoV-2 Mpro have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Virus/Assay Condition | Reference |
| EC50 | 16.77 µM | SARS-CoV-2 (in Vero cells) | [3][4] |
| IC50 | 4 µM | HCoV-229E | [3] |
| IC50 | 8.8 µM | FIPV | [3] |
| IC50 | 2.7 µM | MHV-A59 | [3] |
| kobs/[I] | 11,300 M⁻¹ s⁻¹ | SARS-CoV-2 Mpro | [4] |
Table 1: Antiviral Activity and Inactivation Rate of N3
Experimental Protocols
The characterization of N3's binding kinetics and affinity relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against Mpro.
-
Principle: The assay utilizes a fluorogenic substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)
-
N3 inhibitor
-
384-well plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of the N3 inhibitor in the assay buffer.
-
In a 384-well plate, add a solution of SARS-CoV-2 Mpro to each well.
-
Add the serially diluted N3 inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the MCA/Dnp pair) over time.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). By titrating the inhibitor into a solution containing the enzyme, a binding isotherm can be generated, from which the thermodynamic parameters can be derived.
-
Materials:
-
Highly purified and concentrated SARS-CoV-2 Mpro
-
N3 inhibitor
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Isothermal titration calorimeter
-
-
Protocol:
-
Thoroughly dialyze both the Mpro and N3 solutions against the same ITC buffer to minimize heat of dilution effects.
-
Load the Mpro solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the N3 inhibitor solution (e.g., 250 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of the N3 solution into the Mpro solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry of binding.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the Mpro-N3 complex, revealing the precise atomic interactions and the covalent bond formation.
-
Principle: A crystallized protein-inhibitor complex diffracts X-rays in a specific pattern, which can be used to calculate an electron density map and build an atomic model of the complex.
-
Materials:
-
Highly purified and concentrated SARS-CoV-2 Mpro
-
N3 inhibitor
-
Crystallization solutions (various buffers, precipitants, and additives)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
X-ray diffraction equipment (synchrotron or in-house source)
-
-
Protocol:
-
Incubate the Mpro protein with an excess of the N3 inhibitor to ensure complete complex formation.
-
Screen a wide range of crystallization conditions to find those that yield well-diffracting crystals of the Mpro-N3 complex.
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data to determine the crystal's space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.
-
Refine the atomic model against the experimental data, including building the N3 inhibitor into the electron density map.
-
Analyze the final structure to identify key interactions and confirm the covalent linkage between Cys145 and N3.
-
Visualizing the Inhibition of Mpro by N3
The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the interaction between Mpro and the N3 inhibitor.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of N3 Interaction with SARS-CoV-2 Mpro: A Technical Guide
Abstract
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] The peptidomimetic inhibitor N3 is a potent, mechanism-based inhibitor that covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[3][4] In silico modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have been pivotal in elucidating the atomic-level details of this interaction. This technical guide provides an in-depth overview of the computational methodologies used to study the N3-Mpro complex, presenting detailed protocols, quantitative data, and logical workflows for researchers in virology and computational drug design.
Molecular Interaction Landscape
The interaction between the N3 inhibitor and the SARS-CoV-2 Mpro is characterized by a combination of non-covalent and covalent interactions within the substrate-binding cleft located between Domains I and II of the protease.[2] The catalytic dyad, composed of His41 and Cys145, is central to the enzyme's function and is the primary target of the N3 inhibitor.[3] The inhibition mechanism involves an initial non-covalent binding followed by the formation of a covalent bond between the sulfur atom of Cys145 and the Cβ atom of the inhibitor's vinyl group.[3]
Quantum chemistry calculations and structural data reveal that hydrogen bonds are the main non-covalent interactions stabilizing the N3 inhibitor in the active site.[5] These interactions correctly position the "warhead" moiety of the inhibitor for the subsequent covalent modification of Cys145.
In Silico Methodologies and Protocols
A multi-step computational workflow is typically employed to model the interaction between N3 and SARS-CoV-2 Mpro. This process begins with system preparation and progresses through molecular docking, molecular dynamics simulations, and detailed mechanistic studies using QM/MM methods.
2.1. Experimental Protocol: System Preparation
-
Obtain Coordinates : The initial atomic coordinates for the SARS-CoV-2 Mpro in complex with the N3 inhibitor are obtained from the Protein Data Bank (PDB), with the entry 6LU7 being a common starting point.[6]
-
Protein Preparation : Using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard, the Mpro structure is prepared by adding missing hydrogen atoms, assigning appropriate protonation states to titratable residues (e.g., Histidine) at a physiological pH of 7, and optimizing the hydrogen-bond network.[6][7] The catalytic His41 is typically modeled as protonated at the Nδ position.[6]
-
Ligand Parameterization : Force field parameters for the N3 inhibitor that are not standard in classical force fields are generated using tools like Antechamber from the AmberTools package.[6]
-
System Solvation and Neutralization : The prepared protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model).[6] Counter-ions (e.g., Na+) are added to neutralize the overall charge of the system.[5][6]
2.2. Experimental Protocol: Molecular Docking
Molecular docking is used to predict the preferred binding pose and affinity of an inhibitor within the active site of its target protein.
-
Receptor Grid Generation : The binding site is defined by selecting all amino acid residues within a specified radius (e.g., 6.5 Å) of the co-crystallized N3 ligand in the 6LU7 structure.[8] A grid box is then generated encompassing this defined active site.[7]
-
Ligand Preparation : The 3D structure of the N3 ligand is prepared, ensuring correct bond orders and protonation states.
-
Docking Execution : Docking algorithms, such as AutoDock or Glide, are used to systematically sample conformations of the N3 ligand within the receptor grid.[3][8] The resulting poses are scored based on a function that estimates the binding affinity.
-
Pose Analysis : The top-ranked poses are analyzed to assess their interactions with key active site residues and to compare them with the known crystal structure. The docking score provides a quantitative estimate of the binding affinity.[8]
2.3. Experimental Protocol: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the N3-Mpro complex over time.
-
Minimization : The energy of the solvated and neutralized system is minimized to remove any steric clashes or unfavorable geometries.
-
Heating : The system is gradually heated from a low temperature to a target physiological temperature (e.g., 310 K) while restraining the protein and ligand atoms.[6]
-
Equilibration : The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute and to ensure the system reaches a stable density.[6]
-
Production Run : A long-duration simulation (e.g., 100 ns) is performed under the NVT or NPT ensemble, during which atomic coordinates are saved at regular intervals.[8][9] This trajectory is then used for further analysis.
-
Trajectory Analysis : The trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between the protein and the ligand.[9]
2.4. Experimental Protocol: QM/MM Simulations
To accurately model the covalent bond formation between N3 and Cys145, a hybrid QM/MM approach is necessary.
-
Define QM and MM Regions : The QM region includes the atoms directly involved in the chemical reaction: the N3 inhibitor's warhead and the side chains of the catalytic dyad (Cys145 and His41).[3][6] The rest of the protein and the solvent are treated with a classical MM force field.[6]
-
Calculate Potential of Mean Force (PMF) : The free energy landscape of the reaction is calculated using enhanced sampling techniques. The Umbrella Sampling method combined with the Weighted Histogram Analysis Method (WHAM) is commonly used to compute the PMF along a defined reaction coordinate.[3][6]
-
Identify Reaction Steps : The simulations reveal a multi-step reaction mechanism.[3][10] This typically includes an initial proton transfer, a nucleophilic attack by the thiolate of Cys145 on the inhibitor, and a final proton transfer step.[10]
-
Locate Transition States : The free energy profile allows for the identification of transition states (TS) and the calculation of activation free energy barriers for each step of the reaction.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various in silico studies on the N3-Mpro interaction.
Table 1: Molecular Docking Scores
| Software/Method | PDB ID | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| FlexX | 6LU7 | -18.57 | [8] |
| AutoDock Vina | 6LU7 | -7.7 |[11] |
Table 2: Hydrogen Bond Interactions in the N3-Mpro Complex Data derived from quantum chemistry calculations on the complex.[5]
| N3 Atom (Donor/Acceptor) | Mpro Residue | Interaction Type | d(A···H) (Å) | d(A···D) (Å) | Angle (°) |
| O (acceptor) | GLY 143 | C–H···O | 2.27 | 3.34 | 169.1 |
| O (acceptor) | CYS 145 | N–H···O | 1.83 | 2.84 | 164.2 |
| O (acceptor) | HIS 164 | C–H···O | 2.37 | 3.42 | 162.1 |
| N–H (donor) | GLU 166 | N–H···O | 2.01 | 2.87 | 141.5 |
| O (acceptor) | GLU 166 | C–H···O | 2.36 | 3.30 | 146.4 |
Table 3: Calculated Free Energy Barriers for Covalent Inhibition Data from QM(CDRK)/MM and QM/MM MD simulations.
| Reaction Step | Description | Free Energy Barrier (kcal/mol) | Reference |
| Step 1 (TS1) | Proton transfer from Cys145 to His41 | 10.3 | [10] |
| Step 2 (TS2) | Covalent bond formation (nucleophilic attack) | 15.9 (relative to reactant) | [10] |
| Step 3 (TS3) | Final proton transfer from His41 to N3 | 16.3 (relative to reactant) | [10] |
| Overall Barrier | Highest activation barrier in the process | 11.2 (TS2 from AM1/MM) | [10] |
Conclusion
In silico modeling provides a powerful, multi-faceted approach to understanding the inhibition of SARS-CoV-2 Mpro by the N3 inhibitor. Molecular docking studies successfully predict the binding pose, while extensive molecular dynamics simulations confirm the stability of the non-covalent complex.[9][12] Furthermore, advanced QM/MM simulations have been crucial in dissecting the step-by-step chemical mechanism of covalent bond formation, quantifying the energy barriers involved in the process.[3][10][13] The detailed protocols and quantitative data presented in this guide highlight the synergy between these computational methods, which together offer an atomic-resolution view that is essential for the rational design of new and more potent Mpro inhibitors.
References
- 1. preprints.org [preprints.org]
- 2. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of dimerization and N3 binding on molecular dynamics of SARS-CoV and SARS-CoV-2 main proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Deep Dive into the Active Site: Unraveling the Non-covalent Interactions of the N3 Inhibitor with SARS-CoV-2 Mpro
For Immediate Release
Wuhan, China – November 6, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, the virus's main protease (Mpro or 3CLpro) remains a prime target for antiviral drug design. The peptidomimetic inhibitor N3 has been instrumental in understanding the binding dynamics of this critical enzyme. This technical guide provides a detailed exploration of the crucial non-covalent interactions that govern the initial binding of the N3 inhibitor to the Mpro active site, a precursor to the covalent inhibition that deactivates the enzyme. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against COVID-19.
The inhibition of Mpro by N3 is a two-step process that begins with the non-covalent binding of the inhibitor to the enzyme's active site, forming a non-covalent complex. This initial association is critical as it correctly orients the inhibitor for the subsequent covalent bond formation between its vinyl group and the catalytic cysteine residue (Cys145).[1][2] The stability and specificity of this initial complex are dictated by a network of intricate non-covalent interactions.
Key Non-Covalent Interactions at the Mpro Active Site
The binding of the N3 inhibitor within the substrate-binding pocket of Mpro is stabilized by a series of hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3] These interactions involve specific amino acid residues that form the various subsites (S1, S2, etc.) of the enzyme's active site.
Hydrogen Bonding Network
A significant contributor to the binding affinity of N3 is a robust network of hydrogen bonds. These include both conventional and non-conventional hydrogen bonds, such as C-H···O interactions, which play a crucial role in the stability of the complex.[4][5] The lactam ring of the N3 inhibitor, which occupies the S1 subsite, is a key player in this network, forming hydrogen bonds with the side chains of several residues.[6]
Hydrophobic and van der Waals Interactions
The S2 subsite of Mpro is characterized as a small hydrophobic pocket.[7] The isobutyl group of the leucine residue in the N3 inhibitor fits into this pocket, engaging in hydrophobic interactions with surrounding residues.[6] Additionally, the bulky benzyl group at the P1' position of the inhibitor establishes van der Waals contacts, further anchoring the molecule in the active site.[8]
Quantitative Analysis of N3-Mpro Interactions
The following tables summarize the key quantitative data associated with the non-covalent interactions of the N3 inhibitor with the SARS-CoV-2 Mpro active site, based on crystallographic, biochemical, and computational studies.
| Interaction Type | Mpro Residue | N3 Atom/Group | Distance (Å) | Reference |
| Hydrogen Bond | Gly143 | Carbonyl O | 2.26 | [9] |
| Hydrogen Bond | His163 | Lactam O | 2.04 | [9] |
| Hydrogen Bond | Glu166 | Lactam NH | 1.89, 2.02 | [9] |
| Hydrogen Bond | Gln189 | Amide NH | 1.90, 2.13 | [9] |
| Hydrogen Bond | Phe140 | Carbonyl O | 2.4 | |
| Hydrogen Bond | Ser144 | Amide O | 2.5 | |
| Hydrogen Bond | His163 | Amide O | 2.9, 3.3 | |
| Hydrogen Bond | Gln192 | Amide O | 2.6, 2.7 | |
| Covalent Bond | Cys145 | Vinyl Cβ | ~1.8 | [6] |
Table 1: Key Interatomic Distances in the N3-Mpro Complex. This table details the specific hydrogen bond distances observed between the N3 inhibitor and key residues in the Mpro active site from crystallographic data. The covalent bond distance is included for reference.
| Parameter | Value | Assay/Method | Virus/Enzyme | Reference |
| EC50 | 16.77 µM | Antiviral Assay (Vero cells) | SARS-CoV-2 | [7] |
| IC50 | 4.0 µM | Enzyme Inhibition Assay | HCoV-229E Mpro | [4] |
| IC50 | 8.8 µM | Enzyme Inhibition Assay | FIPV Mpro | [4] |
| IC50 | 2.7 µM | Enzyme Inhibition Assay | MHV-A59 Mpro | [4] |
| kobs/[I] | 11,300 M⁻¹s⁻¹ | Enzyme Kinetics | SARS-CoV-2 Mpro | [6][7] |
| Binding Energy | -7.8 kcal/mol | In-silico analysis | SARS-CoV-2 Mpro | [9] |
| Binding Energy | -15.1 kcal/mol | In-silico analysis | SARS-CoV-2 Mpro | [9] |
Table 2: Biochemical and Biophysical Data for the N3 Inhibitor. This table presents various measures of the inhibitory activity and binding affinity of N3 against SARS-CoV-2 Mpro and related coronaviruses.
Visualizing the Interaction and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key interactions and a typical experimental workflow for studying Mpro inhibitors.
Experimental Protocols
SARS-CoV-2 Mpro Expression and Purification
The SARS-CoV-2 Mpro is typically expressed in E. coli cells. The gene encoding Mpro is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. After inducing protein expression, the cells are harvested and lysed. The Mpro is then purified from the cell lysate using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to obtain a highly pure and active enzyme.
Crystallization of Mpro-N3 Complex
For crystallographic studies, the purified Mpro is incubated with the N3 inhibitor to allow for complex formation. This complex is then subjected to crystallization screening using various precipitant solutions. The vapor diffusion method, in either sitting or hanging drop format, is commonly employed. Crystals of the Mpro-N3 complex are grown, harvested, and then flash-frozen in liquid nitrogen before being exposed to X-ray beams for diffraction data collection.
FRET-based Enzyme Inhibition Assay
The inhibitory activity of compounds like N3 against Mpro is often determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. When an inhibitor like N3 is present, Mpro activity is blocked, the substrate remains intact, and the fluorescence signal is quenched. The concentration of the inhibitor that results in 50% inhibition of enzyme activity is determined as the IC50 value.
Conclusion
The intricate network of non-covalent interactions between the N3 inhibitor and the SARS-CoV-2 Mpro active site is fundamental to its inhibitory mechanism. A thorough understanding of these hydrogen bonds and hydrophobic contacts provides a structural and energetic basis for the rational design of novel, potent, and specific Mpro inhibitors. The data and methodologies presented in this guide serve as a valuable resource for the scientific community dedicated to developing effective antiviral therapies against COVID-19 and future coronavirus threats.
References
- 1. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent and non-covalent binding free energy calculations for peptidomimetic inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchlakejournals.com [researchlakejournals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mpro inhibitor N3 | CAS#:884650-98-0 | Chemsrc [chemsrc.com]
The Role of N3 as a Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro): A Technical Guide
Abstract
The main protease (Mpro), also known as 3C-like protease (3CLpro), is an enzyme essential for the replication and transcription of the SARS-CoV-2 virus.[1][2] Its critical role in processing viral polyproteins makes it a primary target for antiviral drug development.[1][3] This technical guide provides an in-depth analysis of N3, a peptidyl Michael acceptor, which functions as a mechanism-based covalent inhibitor of Mpro. We will explore its mechanism of action, the structural basis for its inhibition, its quantitative inhibitory profile, and the key experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Mpro and the N3 Inhibitor
During the viral life cycle, the SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1b.[1] The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins required for viral replication.[1] Due to its highly conserved nature among coronaviruses and its essential function, Mpro is a highly attractive target for antiviral therapeutics.[4]
The N3 inhibitor is a peptidomimetic compound designed as a Michael acceptor.[1][5] It was identified as a potent, time-dependent inhibitor of SARS-CoV-2 Mpro and has served as a crucial tool for understanding the enzyme's function and as a foundational scaffold for the development of other antiviral agents.[1]
Mechanism of Covalent Inhibition
The inhibition of Mpro by N3 is a two-step process that culminates in the formation of an irreversible covalent bond with the enzyme's active site.[5] This mechanism-based inactivation is highly efficient and specific.
Step 1: Non-covalent Binding Initially, the N3 inhibitor binds to the substrate-binding pocket of Mpro, forming a non-covalent enzyme-inhibitor (E:I) complex.[5] This initial binding is guided by specific interactions between the peptidomimetic portion of N3 and the amino acid residues lining the active site cleft.
Step 2: Covalent Bond Formation Following the initial binding, a nucleophilic attack occurs. The Mpro active site features a Cys145-His41 catalytic dyad.[2][5] The sulfur atom of the Cys145 residue, activated by the nearby His41, attacks the Cβ atom of the vinyl group (the Michael acceptor "warhead") on the N3 molecule.[5] This Michael addition reaction results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme (E-I).[5]
Structural Basis of Inhibition
The crystal structure of the SARS-CoV-2 Mpro in complex with the N3 inhibitor (PDB ID: 6LU7) provides a detailed atomic-level view of the interaction.[2][5] Mpro functions as a homodimer, and the substrate-binding site is located in a cleft between Domain I and Domain II of each protomer.[2]
The electron density map from crystallographic data clearly shows the covalent bond formed between the sulfur of Cys145 and the N3 inhibitor.[2][6] The peptidomimetic backbone of N3 occupies the substrate-binding subsites (S1, S2, etc.), forming multiple hydrogen bonds and hydrophobic interactions with the enzyme. These non-covalent interactions are crucial for correctly positioning the inhibitor's warhead for the covalent reaction and contribute significantly to its binding affinity.
Quantitative Inhibitory Profile
The efficacy of N3 has been quantified through various biochemical and cell-based assays. The data highlights its potency against the Mpro enzyme and its ability to inhibit viral replication in cell culture.
Table 1: Kinetic Parameters of N3 against SARS-CoV-2 Mpro
| Parameter | Value | Reference |
|---|---|---|
| Inhibition Type | Time-dependent, Covalent | [1] |
| Second-order rate constant (k_obs/[I]) | 11,300 M⁻¹s⁻¹ |[1] |
Table 2: Antiviral Activity of N3 against Coronaviruses
| Virus | Assay Type / Cell Line | Potency Metric | Value (µM) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Antiviral Assay / Vero cells | EC₅₀ | 16.77 | [1][7] |
| HCoV-229E | Viral Growth Inhibition | IC₅₀ | 4.0 | [7] |
| FIPV | Viral Growth Inhibition | IC₅₀ | 8.8 | [7] |
| IBV | Viral Growth Inhibition | IC₅₀ | 2.7 | [7] |
| MHV-A59 | Viral Growth Inhibition | IC₅₀ | 2.7 |[7] |
Table 3: In Vivo Efficacy of N3 against Avian Infectious Bronchitis Virus (IBV)
| Treatment Group | Potency Metric | Value (µmol) | Reference |
|---|---|---|---|
| 3-hour post-infection | PD₅₀ (Protective Dose 50%) | 0.13 | [7] |
| 6-hour post-infection | PD₅₀ (Protective Dose 50%) | 0.17 |[7] |
Experimental Protocols
The characterization of Mpro inhibitors like N3 involves a multi-step process including biochemical assays, cell-based validation, and structural studies.
Biochemical Inhibition Assay (FRET-based)
This assay is widely used to measure the enzymatic activity of Mpro and determine the inhibitory potency (IC₅₀) of compounds.[8][9]
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorophore's signal (FRET). Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
-
Reagents and Materials:
-
Recombinantly expressed and purified SARS-CoV-2 Mpro.
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay Buffer: 50 mM Tris-HCl pH 7.3, 20% glycerol, 1 mM EDTA.[8]
-
Test inhibitor (N3) at various concentrations.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure for IC₅₀ Determination:
-
Prepare serial dilutions of the N3 inhibitor in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of Mpro (e.g., 0.5 µM) to each well of the microplate.[8]
-
Add the various concentrations of the N3 inhibitor to the wells and pre-incubate with the enzyme for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the FRET substrate (e.g., 10 µM).[8]
-
Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value.[8]
-
Cell-Based Antiviral Assay
This assay determines the ability of an inhibitor to block viral replication in a cellular context (EC₅₀).
-
Principle: Host cells susceptible to viral infection are treated with the inhibitor and then infected with the virus. The efficacy of the compound is measured by quantifying the reduction in viral-induced cytopathic effect (CPE) or by measuring viral yield (e.g., via plaque assay or RT-qPCR).
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test inhibitor (N3).
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load.
-
-
Procedure for EC₅₀ Determination:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the N3 inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in untreated, infected control wells (e.g., 48-72 hours).
-
Assess cell viability or viral replication. For CPE reduction assays, add a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.
-
Plot the percentage of protection from CPE against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.
-
Conclusion and Future Directions
N3 has been instrumental as a proof-of-concept covalent inhibitor for SARS-CoV-2 Mpro. Its detailed characterization has provided a deep understanding of the enzyme's active site and its vulnerability to mechanism-based inhibition. The insights gained from studying the Mpro-N3 complex, including its binding mode and covalent mechanism, have directly guided the rational design of subsequent, more potent, and clinically relevant Mpro inhibitors.
Future research continues to build on this foundation, focusing on designing new analogues with improved pharmacokinetic properties and tunable chemical reactivity, such as shifting from irreversible to reversible covalent inhibition to potentially optimize safety profiles.[5] The legacy of N3 is evident in the successful development of oral antiviral drugs that target the same Mpro active site, underscoring its importance as a foundational tool in the fight against coronaviruses.
References
- 1. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Antiviral Activity Screening of Mpro Inhibitor N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial antiviral activity screening of N3, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The document details the quantitative data on its inhibitory and antiviral efficacy, comprehensive experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for the Mpro inhibitor N3, including its efficacy against the SARS-CoV-2 main protease and its antiviral activity against various coronaviruses.
| Parameter | Value | Virus/Target | Reference |
| EC50 | 16.77 µM | SARS-CoV-2 | [1][2][3] |
| IC50 | 4.0 µM | HCoV-229E | [1][2] |
| IC50 | 8.8 µM | FIPV | [1][2] |
| IC50 | 2.7 µM | MHV-A59 | [1][2] |
| kobs/[I] | 11,300 M⁻¹ s⁻¹ | SARS-CoV-2 Mpro | [4] |
Table 1: Antiviral and Inhibitory Efficacy of N3.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial screening of the this compound.
FRET-Based Enzymatic Assay for Mpro Inhibition
This protocol outlines the determination of the in vitro inhibitory activity of N3 against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate peptide: MCA-AVLQSGFR-K(Dnp)-K-NH2
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
N3 inhibitor (stock solution in DMSO)
-
DMSO (for control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the N3 inhibitor in assay buffer.
-
In a 384-well plate, add 5 µL of the N3 inhibitor dilution or DMSO (for control) to each well.
-
Add 10 µL of SARS-CoV-2 Mpro (final concentration 0.5 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration 20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C.
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.
-
The IC50 value is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Plaque Reduction Assay
This protocol describes the evaluation of the antiviral activity of N3 against SARS-CoV-2 in a cell-based plaque reduction assay.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 viral stock
-
N3 inhibitor
-
Overlay medium: DMEM with 2% FBS and 1.2% Avicel
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the N3 inhibitor in DMEM with 2% FBS.
-
Pre-treat the cell monolayers with the different concentrations of N3 for 1 hour at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add 2 mL of overlay medium containing the corresponding concentration of the N3 inhibitor to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, fix the cells with 4% paraformaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of N3 that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay
This protocol details the assessment of the cytotoxic effects of the N3 inhibitor on Vero E6 cells.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
N3 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the N3 inhibitor in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of N3 to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, bring the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The CC50 (50% cytotoxic concentration) is calculated by plotting the luminescence signal against the logarithm of the N3 concentration.
Visualizations
The following diagrams illustrate the mechanism of action of N3 and the experimental workflows.
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by N3.
Caption: Experimental workflow for N3 antiviral screening.
References
A Deep Dive into the Pharmacophoric Attributes of the N3 Mpro Inhibitor
The N3 inhibitor stands as a significant peptidomimetic compound in the fight against coronaviruses, primarily through its potent inhibition of the SARS-CoV-2 Main Protease (Mpro). Mpro, a cysteine protease also known as 3CLpro, is essential for viral replication, making it a prime target for antiviral drug development.[1][2][3][4] This technical guide explores the core pharmacophoric attributes of the N3 inhibitor, its binding mechanism, and the experimental methodologies used to elucidate its function.
Pharmacophoric Features of N3
A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The N3 inhibitor's pharmacophore is characterized by a precise arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions that complement the Mpro active site.[5][6][7]
Key pharmacophoric features identified for the N3 inhibitor include:
-
Hydrogen Bond Acceptors (HBA): These are critical for anchoring the inhibitor within the active site through interactions with key residues.
-
Hydrogen Bond Donors (HBD): These features also contribute significantly to the binding affinity and specificity.[5][6]
-
Aromatic/Hydrophobic Rings: These groups engage in hydrophobic interactions with nonpolar residues in the Mpro binding pocket, further stabilizing the complex.[5][6]
A generated e-pharmacophore for the N3-Mpro complex highlighted five primary features: one hydrogen bond acceptor, three hydrogen bond donors, and one aromatic ring.[5] Another model identified four donors, one acceptor, and two hydrophobic features.[6] This combination of features allows N3 to mimic the natural substrate of Mpro, ensuring high binding affinity.[8]
Binding Interactions with the Mpro Active Site
The potent inhibitory activity of N3 stems from its specific and robust interactions with the Mpro active site. The binding is a two-step process that begins with non-covalent interactions to form an enzyme-inhibitor complex, followed by the formation of an irreversible covalent bond.[1][8]
Non-Covalent Interactions: Upon entering the active site, N3 engages in multiple hydrogen bonds and hydrophobic interactions with key residues.[9][10] Fragment Molecular Orbital (FMO) studies have identified His41, His163, His164, and Glu166 as the most crucial residues for these interactions, primarily through hydrogen bonding.[11] The lactam at the P1 position of the inhibitor is particularly important, forming a double hydrogen bond with His163 and Glu166.[12] The P2 leucine component forms hydrophobic interactions within a lipophilic cleft in the active site.[12]
Covalent Inhibition: N3 is classified as a Michael acceptor inhibitor.[1][13] The defining step of its inhibitory action is the formation of a covalent bond between the Cβ atom of its vinyl group and the sulfur atom of the catalytic Cys145 residue in the Mpro active site.[1][12] This covalent modification of the catalytic dyad (Cys145/His41) irreversibly inactivates the enzyme, blocking its ability to process viral polyproteins and thus halting viral replication.[1][8][13] The reaction is kinetically controlled by this carbon-sulfur bond formation, which has a low activation free energy, indicating a rapid inhibition process.[1]
Quantitative Inhibition Data
The efficacy of the N3 inhibitor has been quantified through various assays, demonstrating its potent antiviral activity.
| Parameter | Value | Target | Notes |
| EC50 | 16.77 µM | SARS-CoV-2 | Antiviral activity in cell-based assays.[14] |
| IC50 | 4 µM | HCoV-229E | Inhibitory concentration against a related coronavirus.[14] |
| IC50 | 8.8 µM | FIPV | Inhibitory concentration against Feline Infectious Peritonitis Virus.[14] |
| IC50 | 2.7 µM | IBV | Inhibitory concentration against Infectious Bronchitis Virus.[14] |
| IC50 | Not measurable | SARS-CoV-2 Mpro | The enzyme inactivation-rate constant for covalent bond formation was too fast to be measured experimentally.[1] |
Mechanism of Inhibition: A Two-Step Process
The inhibition of SARS-CoV-2 Mpro by the N3 inhibitor follows a well-defined, two-step mechanism that leads to irreversible inactivation of the enzyme.[1][2][3]
-
Reversible Binding: Initially, the N3 inhibitor binds non-covalently to the active site of Mpro, forming an enzyme-inhibitor (E:I) complex. This initial binding is guided by the pharmacophoric features of N3, which establish hydrogen bonds and hydrophobic interactions with the substrate-binding pocket.[1][8]
-
Irreversible Covalent Modification: Following the initial binding, a nucleophilic attack occurs. The deprotonated thiol group of the catalytic Cys145 residue attacks the electrophilic Michael acceptor warhead of the N3 inhibitor.[1][8] This results in the formation of a stable covalent bond, creating the final enzyme-inhibitor (E-I) adduct and rendering the enzyme permanently inactive.[1]
Experimental Protocols
The characterization of the N3 inhibitor's pharmacophoric attributes and mechanism of action has been achieved through a combination of computational and experimental techniques.
Computational Modeling and Simulation
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid method was employed to simulate the inhibition process of SARS-CoV-2 Mpro by N3.[1][2][3] The atomic coordinates were typically sourced from the Protein Data Bank (PDB ID: 6LU7).[1] The method allows for the calculation of the free energy landscape for the covalent bond formation, providing insights into the reaction mechanism, transition states, and activation energy barriers.[1]
-
Molecular Dynamics (MD) Simulations: MD simulations were used to study the conformational dynamics of the N3 inhibitor within the Mpro active site.[15] These simulations, often performed using force fields like AMBER, help in understanding the stability of the non-covalent interactions and the overall complex.[15]
-
Molecular Docking: Docking studies were performed to predict the binding pose of N3 in the Mpro active site before covalent modification.[1][16] This helps in identifying the key non-covalent interactions that precede the irreversible reaction. A non-covalent docking mode can mimic the binding prior to the covalent reaction, making the docking score a useful metric for virtual screening.[16]
-
Pharmacophore Modeling: Structure-based pharmacophore models were generated from the co-crystal structure of Mpro with N3.[7] These models are then used for virtual screening of compound libraries to identify other potential inhibitors with similar critical chemical features.[17]
Biochemical and Antiviral Assays
-
Enzyme Inhibition Assay: The inhibitory activity of N3 against Mpro is typically measured using a FRET (Fluorescence Resonance Energy Transfer)-based assay.[18] This high-throughput screening method allows for the determination of IC50 values by measuring the cleavage of a fluorescently labeled substrate in the presence of the inhibitor.
-
Antiviral Activity Assay: The efficacy of N3 in a cellular context is evaluated by treating virus-infected cells (e.g., Vero cells) with varying concentrations of the inhibitor.[14][18] The reduction in viral replication is then quantified to determine the EC50 (half-maximal effective concentration).
-
Cytotoxicity Assay: To ensure that the antiviral effect is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel.[18] This helps in establishing a therapeutic window for the inhibitor.
Conclusion
The N3 inhibitor exemplifies a highly effective, mechanism-based covalent inhibitor of the SARS-CoV-2 main protease. Its pharmacophoric attributes, including a well-defined arrangement of hydrogen bond donors, acceptors, and hydrophobic moieties, allow for high-affinity binding to the Mpro active site. The subsequent formation of a covalent bond with the catalytic Cys145 residue ensures potent and irreversible inhibition of the enzyme. The detailed understanding of N3's interaction with Mpro, derived from a synergistic application of computational and experimental methods, provides a robust framework for the rational design and development of novel and improved Mpro inhibitors to combat current and future coronavirus threats.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fragment Molecular Orbital Based Interaction Analyses on COVID-19 Main Protease - Inhibitor N3 Complex (PDB ID: 6LU7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Non-conventional interactions of N3 inhibitor with the main protease of SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural inhibitors of SARS-CoV-2 main protease: structure based pharmacophore modeling, molecular docking and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Mpro Inhibitor N3
Audience: Researchers, scientists, and drug development professionals.
Introduction The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical enzyme for the virus's life cycle is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is essential for processing viral polyproteins into functional proteins, making it a prime target for antiviral drug development.[1][2] The N3 inhibitor is a potent, mechanism-based inhibitor designed as a peptidyl Michael acceptor that has demonstrated significant efficacy against SARS-CoV-2 Mpro.[3][4] This document provides detailed protocols for assessing the in vitro efficacy of the N3 inhibitor against SARS-CoV-2 Mpro.
Mechanism of Action The N3 inhibitor functions by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[4] This irreversible binding inactivates the enzyme, thereby halting the viral replication process. The inhibitor's design is based on the structure of the Mpro substrate, allowing it to specifically target the enzyme's active site.[4]
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by N3.
Quantitative Efficacy Data Summary
The following table summarizes the reported in vitro efficacy of the N3 inhibitor against various coronaviruses.
| Parameter | Virus/Target | Cell Line | Value | Reference |
| EC50 | SARS-CoV-2 | Vero | 16.77 µM | [3][5][6] |
| IC50 | HCoV-229E | - | 4 µM | [5][6] |
| IC50 | FIPV | - | 8.8 µM | [5][6] |
| IC50 | IBV | - | 2.7 µM | [5][6] |
| IC50 | MHV-A59 | - | 2.7 µM | [6] |
| kobs/[I] | SARS-CoV-2 Mpro | - | 11,300 M-1s-1 | [3] |
-
EC50 (Half-maximal Effective Concentration): Concentration of the inhibitor that causes 50% of the maximum possible effect in a cell-based assay.
-
IC50 (Half-maximal Inhibitory Concentration): Concentration of the inhibitor that reduces a specific biological or biochemical activity by 50%.
-
kobs/[I]: Second-order rate constant indicating the efficiency of enzyme inactivation.
Experimental Protocols
Protocol 1: FRET-Based Mpro Enzymatic Assay
This protocol describes a high-throughput screening (HTS) method using a fluorescence resonance energy transfer (FRET) substrate to measure the enzymatic activity of Mpro and its inhibition by N3.[7][8][9]
Caption: Workflow for the FRET-based Mpro enzymatic inhibition assay.
1. Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGQ-K(DNP)-NH2)
-
N3 inhibitor
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well microplates (black, flat-bottom)
-
Fluorescence plate reader
2. Reagent Preparation
-
Assay Buffer: Prepare the buffer and adjust the pH to 7.3. Just before use, add DTT to a final concentration of 1 mM.[10]
-
Mpro Solution: Dilute the recombinant Mpro stock in the assay buffer to the final working concentration (e.g., 0.4 µM).[7]
-
FRET Substrate Solution: Dissolve the FRET substrate in DMSO to create a stock solution, then dilute it in the assay buffer to the final working concentration (e.g., 5 µM).[7]
-
N3 Inhibitor Plate: Prepare a serial dilution of the N3 inhibitor in DMSO, followed by a further dilution in the assay buffer.
3. Assay Procedure
-
Add Mpro solution to each well of the microplate.
-
Add the serially diluted N3 inhibitor or DMSO (as a negative control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence in a kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes.
4. Data Analysis
-
Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Calculate the percent inhibition for each N3 concentration.
-
Plot the percent inhibition against the logarithm of the N3 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay
This protocol uses a gain-of-signal or cytopathic effect (CPE) reduction assay to measure the ability of N3 to inhibit SARS-CoV-2 replication in living cells.[1][8][11]
Caption: Workflow for the cell-based antiviral efficacy assay.
1. Materials and Reagents
-
Host cells (e.g., Vero E6, Calu-3)
-
SARS-CoV-2 viral stock
-
N3 inhibitor
-
Cell Culture Medium (e.g., DMEM) supplemented with FBS and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
-
Biosafety Level 3 (BSL-3) facility and procedures
2. Assay Procedure
-
Cell Seeding: Seed host cells into 96-well plates at an appropriate density to form a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of the N3 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the diluted inhibitor or DMSO (vehicle control).
-
Infection: Transfer the plates to a BSL-3 facility. Infect the cells by adding SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Endpoint Measurement: After incubation, measure cell viability. For CPE reduction assays, this is typically done using a reagent like CellTiter-Glo® (which measures ATP) or MTT. The signal is proportional to the number of viable cells protected by the inhibitor.
3. Data Analysis
-
Normalize the data using two controls: virus-infected cells without inhibitor (0% protection) and uninfected cells (100% protection).
-
Plot the normalized percent protection against the logarithm of the N3 concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
Protocol 3: Cytotoxicity Assay
This protocol is essential to determine if the observed antiviral activity of N3 is due to specific Mpro inhibition rather than general toxicity to the host cells.
Caption: Workflow for the in vitro cytotoxicity assay.
1. Materials and Reagents
-
Host cells (same as in the antiviral assay)
-
N3 inhibitor
-
Cell Culture Medium
-
96-well cell culture plates
-
Cytotoxicity detection reagent (e.g., MTT, Neutral Red Uptake [NRU] dye, CellTox™ Green[12][13])
-
Spectrophotometer or fluorescence plate reader
2. Assay Procedure
-
Cell Seeding: Seed host cells into 96-well plates, identical to the antiviral assay setup.
-
Compound Addition: Add serial dilutions of the N3 inhibitor to the cells. Include wells with medium only (background control) and cells with DMSO (vehicle control). Crucially, no virus is added in this assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) to ensure a direct comparison.
-
Endpoint Measurement: Assess cell viability using a standard method. For example, in an MTT assay, MTT is added and incubated, then the formazan product is solubilized and absorbance is read.[14] In an NRU assay, viable cells incorporate the Neutral Red dye, which is later extracted and quantified.[12]
3. Data Analysis
-
Calculate the percentage of cell viability for each N3 concentration relative to the vehicle (DMSO) control, which is set to 100% viability.
-
Plot the percent viability against the logarithm of the N3 concentration.
-
Fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations well below those that are toxic to host cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mpro inhibitor N3 | CAS#:884650-98-0 | Chemsrc [chemsrc.com]
- 7. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based N3 Antiviral Activity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro) or Nsp5, is a crucial enzyme for the replication of many viruses, including coronaviruses like SARS-CoV-2. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. The inhibitor N3 has been identified as a potent mechanism-based inhibitor of the SARS-CoV-2 Mpro.[1] Cell-based assays are indispensable tools in the drug discovery pipeline, as they allow for the evaluation of a compound's efficacy in a biologically relevant context, providing insights into cell permeability, cytotoxicity, and target engagement within the cellular environment.[2] This document provides detailed protocols and application notes for various cell-based assays designed to screen and characterize inhibitors of N3 protease activity.
Overview of Cell-Based Screening Assays
A variety of cell-based assays can be employed to screen for N3 antiviral activity. These assays range from direct measurement of protease activity within the cell to assessing the overall effect of inhibitors on viral replication and virus-induced cell death.
-
Reporter-Based Assays: These assays utilize engineered systems where the expression of a reporter protein (e.g., luciferase, GFP) is directly linked to N3 protease activity. They are highly adaptable for high-throughput screening (HTS).[3][4]
-
FRET-Based Cellular Assays: Förster Resonance Energy Transfer (FRET) biosensors expressed in cells can monitor N3 protease activity in real-time by measuring the cleavage of a specific peptide sequence linking two fluorophores.[5][6]
-
Cytopathic Effect (CPE) Reduction Assays: This classic virological method measures the ability of a compound to protect cells from virus-induced death or morphological changes.[7]
-
Virus Yield Reduction Assays: These assays quantify the amount of infectious virus produced from infected cells in the presence of a test compound, providing a direct measure of antiviral activity.[7]
-
Toxicity Alleviation Assays: Some assays are based on the principle that the expression of a viral protease like N3 can be toxic to host cells. An effective inhibitor can alleviate this toxicity, leading to increased cell viability.[8][9]
Quantitative Data of N3 and Other Mpro Inhibitors
The following table summarizes the cellular potency of various main protease inhibitors evaluated in different cell-based assay formats. This data is crucial for comparing the efficacy of novel compounds against established benchmarks.
| Compound/Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Selectivity Index (SI) | Reference |
| MPI8 | Cellular Mpro Inhibition | HEK293T | IC50: 31 nM | - | [8][9] |
| MPI8 | Antiviral (CPE-based) | ACE2+ A549 | EC50: 30 nM | - | [8] |
| MPI5, MPI6, MPI7 | Cellular Mpro Inhibition & Antiviral | HEK293T, Vero E6 | High Potency | - | [8][9] |
| Dasabuvir | RdRp Reporter Assay | HEK293 | - | - | [10] |
| Dasabuvir | Antiviral (Virus Replication) | Vero E6 | IC50: 9.47 µM (USA-WA1/2020) | - | [10] |
| Dasabuvir | Antiviral (Virus Replication) | Vero E6 | IC50: 10.48 µM (Delta Variant) | - | [10] |
| N1,N3-Disubstituted Uracil Derivatives | Antiviral (Plaque Reduction) | Vero E6 | IC50: 7.92 µM to 28.21 µM | - | [11] |
| Nordihydroguaiaretic Acid (NDGA) | Antiviral (CPE-based) | Vero | EC50: 16.97 µM | 5.88 | [12] |
| NSC135618 | Virus Titer Reduction | A549 | EC50: 1.27 µM (WNV) | >38 | [13] |
| NSC135618 | Virus Titer Reduction | A549 | EC50: 0.28 µM (YFV) | >174 | [13] |
Experimental Workflows and Diagrams
Visual representations of experimental workflows provide a clear understanding of the assay principles and logical steps.
Caption: High-throughput screening workflow for N3 inhibitors.
Caption: Principle of a FRET-based N3 protease assay.
Caption: Mechanism of a split-GFP N3 protease reporter assay.
Detailed Experimental Protocols
Protocol 1: Cell-Based FRET Assay for N3 Protease Activity
This protocol describes monitoring N3 protease activity in living cells using a FRET biosensor.[5]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vector for N3 protease
-
Expression vector for FRET probe (e.g., ECFP-linker-Citrine with an N3 cleavage site in the linker)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual-emission detection capabilities
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[4]
-
Transfection: Co-transfect the cells with the N3 protease expression vector and the FRET probe vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours to allow for protein expression.
-
Compound Addition: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the transfection medium from the cells and add 100 µL of the compound-containing medium to each well. Include "no inhibitor" (vehicle control) and "no protease" (negative control) wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO₂.
-
FRET Measurement:
-
Wash the cells gently with PBS.
-
Add 100 µL of PBS or imaging buffer to each well.
-
Measure the fluorescence using a plate reader. Excite the donor fluorophore (e.g., ECFP at ~430 nm) and measure the emission from both the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the FRET ratio of compound-treated wells to the vehicle control (0% inhibition) and the "no protease" control (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
This protocol assesses the ability of compounds to protect cells from virus-induced cell death.[7][12]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
MEM supplemented with 2% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 (or other relevant virus expressing N3 protease) at a known titer
-
Test compounds dissolved in DMSO
-
96-well clear plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
-
Biosafety Level 3 (BSL-3) facility and procedures are required for work with live SARS-CoV-2.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer the next day (e.g., 2.5 x 10⁴ cells/well). Incubate overnight.
-
Compound Addition and Infection:
-
Prepare serial dilutions of test compounds in the assay medium (MEM with 2% FBS).
-
Remove the growth medium from the cell plate.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of virus diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Include "virus control" (cells + virus + vehicle) and "cell control" (cells + vehicle, no virus) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂ until the virus control wells show >90% CPE.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[4]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance (for MTS/MTT) or luminescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well using the formula: [(Abs_test - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.
-
Plot the percentage of viability against the compound concentration and use non-linear regression to calculate the EC50 value.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells to calculate the Selectivity Index (SI = CC50 / EC50).
-
Protocol 3: Virus Yield Reduction Assay by qRT-PCR
This protocol quantifies the inhibition of viral replication by measuring the amount of viral RNA released from infected cells.[7]
Materials:
-
Same as CPE Reduction Assay, plus:
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for a viral gene (e.g., SARS-CoV-2 E gene)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding, Infection, and Treatment: Follow steps 1 and 2 from the CPE Reduction Assay protocol. A higher MOI (e.g., 0.1-1.0) may be used for a single-cycle replication assay.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from the collected supernatants using a suitable viral RNA extraction kit according to the manufacturer's protocol.
-
qRT-PCR:
-
Set up the qRT-PCR reaction using the extracted RNA, specific primers/probe, and master mix.
-
Run the reaction on a qRT-PCR instrument.
-
Include a standard curve of known RNA concentrations to enable absolute quantification.
-
-
Data Analysis:
-
Determine the viral RNA copy number in each sample from the standard curve.
-
Calculate the percentage of inhibition relative to the vehicle-treated virus control.
-
Plot the percentage of inhibition against the compound concentration to determine the EC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reporter Replicons for Antiviral Drug Discovery against Positive Single-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 8. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for Crystallization of the Mpro-N3 Complex for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the crystallization of the SARS-CoV-2 main protease (Mpro) in complex with the peptidyl inhibitor N3. The successful determination of the high-resolution crystal structure of this complex is a critical step in understanding the mechanism of inhibition and in the structure-based design of novel antiviral therapeutics. The protocols outlined below cover protein expression and purification, complex formation, crystallization, and X-ray diffraction data collection.
Introduction to Mpro and the N3 Inhibitor
The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1][2][3] It processes viral polyproteins at specific cleavage sites to generate functional non-structural proteins required for viral replication and maturation.[3][4] Due to its critical role and the absence of close homologs in humans, Mpro is a prime target for the development of antiviral drugs.[3][4]
The N3 inhibitor is a potent Michael acceptor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[5] This irreversible inhibition effectively blocks the protease's function.[5] Structural studies of the Mpro-N3 complex provide atomic-level insights into the inhibitor binding mode and key interactions within the active site, which are invaluable for designing new and improved inhibitors.[5][6][7][8]
Experimental Protocols
Recombinant Expression and Purification of SARS-CoV-2 Mpro
This protocol describes the expression of His-tagged Mpro in E. coli and its subsequent purification.
Materials:
-
pET vector containing the SARS-CoV-2 Mpro gene
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates[1]
-
Kanamycin and Chloramphenicol[1]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)[1]
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20-50 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250-500 mM imidazole, 1 mM DTT)
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
SDS-PAGE equipment and reagents
Procedure:
-
Transformation: Transform the Mpro expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotics. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 16-18°C overnight with shaking.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.[9]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged Mpro using Elution Buffer.
-
Tag Cleavage (Optional): If required, cleave the His-tag using a specific protease (e.g., TEV or 3C protease). The removal of the C-terminal His tag can be monitored by SDS-PAGE.[4]
-
Reverse Affinity Chromatography (Optional): If the tag was cleaved, pass the protein solution through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer to separate the Mpro from aggregates and other impurities. Mpro is catalytically active as a homodimer.[3]
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE.[4] Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Mpro-N3 Complex Formation
Materials:
-
Purified SARS-CoV-2 Mpro
-
N3 inhibitor stock solution (in DMSO)
-
Incubation buffer (can be the same as the SEC buffer)
Procedure:
-
Dilute the purified Mpro to the desired concentration (e.g., 2-3 mg/mL) in the incubation buffer.[2]
-
Add the N3 inhibitor stock solution to the Mpro solution to achieve a final inhibitor concentration that is in molar excess (e.g., 450 µM for a 2-3 mg/mL protein solution).[2]
-
Incubate the mixture overnight at 4°C to allow for covalent bond formation between Mpro and N3.[2]
-
After incubation, centrifuge the sample at 10,000 rpm for 20 minutes at 4°C to remove any precipitate before setting up crystallization trials.[2]
Crystallization of the Mpro-N3 Complex
This protocol utilizes the sitting drop or hanging-drop vapor diffusion method.
Materials:
-
Mpro-N3 complex solution
-
Commercial crystallization screens
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Sealing tape
Procedure:
-
Screening: Use a crystallization robot or manually set up crystallization trials by mixing the Mpro-N3 complex solution with various reservoir solutions from commercial screens in a 1:1 or 2:1 ratio (protein:reservoir).[1][3]
-
Incubation: Seal the crystallization plates and incubate at a constant temperature (e.g., 20°C).[10]
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
Data Presentation: Summary Tables
Table 1: Optimized Crystallization Conditions for Mpro-Inhibitor Complexes
| Component | Concentration Range | Reference |
| Precipitant | ||
| PEG 3350 | 20% - 25% (w/v) | [2] |
| PEG 1500 | 25% (w/v) | [2] |
| PEG 6000 | 20% (w/v) | [2] |
| Buffer | ||
| HEPES | 0.1 M, pH 7.0 - 7.5 | [2] |
| PCB | 0.1 M, pH 7.0 | [2] |
| MMT | 0.1 M, pH 6.5 | [2] |
| Additive | ||
| Sodium thiocyanate | 0.2 M | [2] |
| NaCl | 0.2 M | [2] |
Table 2: X-ray Diffraction Data Collection and Refinement Statistics for Mpro-N3 Complex
| Parameter | Value (PDB ID: 6LU7) | Reference |
| Data Collection | ||
| Space group | C2 | [3] |
| Cell dimensions (a, b, c, Å) | 129.1, 87.9, 51.5 | |
| Cell angles (α, β, γ, °) | 90, 102.3, 90 | |
| Resolution (Å) | 50.0 - 2.1 | [11] |
| Rmerge | 0.083 | |
| I / σI | 13.9 | |
| Completeness (%) | 99.9 | |
| Redundancy | 7.3 | |
| Refinement | ||
| Resolution (Å) | 48.66 - 2.10 | |
| No. of reflections | 32688 | |
| Rwork / Rfree | 0.198 / 0.239 | |
| No. of atoms (Protein) | 4731 | |
| No. of atoms (Ligand) | 50 | |
| No. of atoms (Water) | 267 | |
| B-factors (Protein) | 39.8 | |
| B-factors (Ligand) | 40.2 | |
| B-factors (Water) | 39.6 | |
| R.m.s. deviations (Bond lengths, Å) | 0.007 | |
| R.m.s. deviations (Bond angles, °) | 0.99 |
Note: The values in Table 2 are based on the deposited structure PDB ID 6LU7 and serve as a representative example.
X-ray Diffraction and Structure Determination
Procedure:
-
Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene glycol, or the reservoir solution with a higher concentration of precipitant) is often required to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[2][12]
-
Data Processing: Process the diffraction data using software such as HKL2000, HKL3000, or XDS to determine the space group, unit cell dimensions, and integrated reflection intensities.[2][13]
-
Structure Solution: Solve the structure using molecular replacement (MR), utilizing a previously determined Mpro structure as a search model.[12]
-
Structure Refinement: Refine the atomic model against the experimental data using software like PHENIX or Refmac. This involves iterative cycles of manual model building in Coot and automated refinement. The final model quality is assessed using tools like MolProbity.
Visualizations
References
- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Expression and Crystallization - Dept of Biochemistry - University at Buffalo [medicine.buffalo.edu]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Mpro Inhibitor N3 for Research Applications
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of the SARS-CoV-2 main protease (Mpro) inhibitor, N3. The N3 inhibitor is a potent, irreversible covalent inhibitor that targets the catalytic cysteine (Cys145) of the Mpro enzyme, a crucial component in the viral replication cycle. These protocols are intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. The methodologies described herein are based on established principles of peptide synthesis and purification, compiled from various scientific sources.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the life cycle of the virus. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription. Inhibition of Mpro represents a prime therapeutic target to combat COVID-19.
The N3 inhibitor is a peptidomimetic Michael acceptor that was identified as a potent inhibitor of Mpro.[1][2] It forms a covalent bond with the catalytic Cys145 residue in the Mpro active site, leading to irreversible inhibition.[2] This document outlines the synthetic route and purification strategy for obtaining high-purity N3 for research purposes.
Mechanism of Action
The N3 inhibitor functions as a mechanism-based inhibitor. Its vinylogous ester component acts as a Michael acceptor. The catalytic dyad of Mpro, consisting of Cys145 and His41, initiates a nucleophilic attack on the electrophilic β-carbon of the Michael acceptor in N3. This results in the formation of a stable covalent adduct between the sulfur atom of Cys145 and the inhibitor, thereby irreversibly inactivating the enzyme.
Caption: Mechanism of Mpro inhibition by N3.
Synthesis of Mpro Inhibitor N3
The synthesis of N3 is a multi-step process that involves the preparation of a key heterocyclic component, followed by solid-phase peptide synthesis (SPPS) and subsequent attachment of the Michael acceptor warhead.
Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid
A critical building block for the N3 inhibitor is the 5-amino-3-methyl-isoxazole-4-carboxylic acid. Its synthesis can be achieved through a three-step process starting from ethyl 2-cyano-3-ethoxybut-2-enoate.[3][4]
Experimental Protocol:
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):
-
Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C and remove the ethanol formed during the reaction.
-
Cool the mixture, filter the precipitate, and wash with a 10% HCl solution.
-
-
Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):
-
Dissolve the intermediate P1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol at 0°C.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol.
-
Filter the resulting precipitate, wash with water, and dry.
-
-
Preparation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (P3):
-
Dissolve the solid intermediate P2 in a 10% NaOH solution.
-
Heat the mixture to 70°C.
-
Cool the mixture and acidify with HCl to a pH of 4.
-
Filter the precipitate, wash with water, and dry to yield the final product.
-
Caption: Synthesis of the isoxazole precursor.
Solid-Phase Peptide Synthesis (SPPS) of the N3 Backbone
The peptide backbone of N3 is assembled using standard Fmoc-based solid-phase peptide synthesis. The sequence of the peptide portion of N3 is typically derived from the substrate recognition sequence of Mpro.
Experimental Protocol:
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for C-terminal amide peptides.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Coupling of the Isoxazole Moiety: For the final coupling step, use the synthesized 5-amino-3-methyl-isoxazole-4-carboxylic acid.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude peptide.
Attachment of the Michael Acceptor Warhead
The final step is the coupling of the Michael acceptor moiety to the N-terminus of the cleaved peptide.
Experimental Protocol:
-
Dissolve the crude peptide in a suitable solvent.
-
React the peptide with an activated form of the vinylogous ester warhead. The synthesis of such warheads typically involves Horner-Wadsworth-Emmons type reactions.[1]
-
Monitor the reaction progress by techniques such as HPLC or mass spectrometry.
-
Upon completion, proceed to the purification of the final N3 product.
Purification of this compound
The crude N3 inhibitor is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Sample Preparation: Dissolve the crude N3 in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, and filter it to remove any particulate matter.
-
HPLC System:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Purification Method:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of the N3 inhibitor.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final N3 inhibitor as a white powder.
Caption: Purification workflow for N3 inhibitor.
Data Presentation
The inhibitory activity of the synthesized and purified N3 can be determined using enzymatic assays.
Table 1: Inhibitory Activity of N3 against Coronaviral Mpro
| Virus | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | Reference(s) |
| SARS-CoV-2 | Antiviral Activity | - | 16.77 | [5] |
| Human Coronavirus 229E (HCoV-229E) | Viral Growth Inhibition | 4.0 | - | [5] |
| Feline Infectious Peritonitis Virus (FIPV) | Viral Growth Inhibition | 8.8 | - | [5] |
| Avian Infectious Bronchitis Virus (IBV) | Viral Growth Inhibition | 2.7 | - | [5] |
| Murine Hepatitis Virus A59 (MHV-A59) | Viral Growth Inhibition | 2.7 | - | [5] |
Table 2: Physicochemical Properties of N3
| Property | Value |
| Molecular Weight | ~680.8 g/mol |
| Purity (Post-HPLC) | >95% |
| Appearance | White powder |
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis and purification of the this compound. Adherence to these methodologies should yield a high-purity compound suitable for in-depth research into its mechanism of action and for further development of novel antiviral therapeutics targeting the SARS-CoV-2 main protease. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and solvents described.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral activity of N3, a potent inhibitor of the main protease (Mpro) of various coronaviruses. Detailed protocols for in vitro assessment of N3's efficacy are outlined below, along with a summary of its activity against different coronavirus strains.
Introduction
N3 is a peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the coronavirus main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. By forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, N3 effectively blocks viral replication.[1][2] N3 has demonstrated inhibitory activity against a range of coronaviruses, making it a valuable tool for research and a potential scaffold for the development of broad-spectrum antiviral therapeutics.
Data Presentation: Antiviral Activity of N3
The antiviral efficacy of N3 has been quantified against several coronavirus strains. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.
| Coronavirus Strain | Assay Type | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Antiviral Activity | Vero E6 | 16.77 | [3] |
| Coronavirus Strain | Assay Type | IC50 (µM) | Reference |
| Human Coronavirus 229E (HCoV-229E) | Viral Growth Inhibition | 4 | [3] |
| Feline Infectious Peritonitis Virus (FIPV) | Viral Growth Inhibition | 8.8 | [3] |
| Infectious Bronchitis Virus (IBV) | Viral Growth Inhibition | 2.7 | [3] |
| Murine Hepatitis Virus A59 (MHV-A59) | Viral Growth Inhibition | Not Specified | [3] |
Mandatory Visualizations
N3 Mechanism of Action
Caption: N3 inhibits viral replication by irreversibly binding to the main protease (Mpro).
Experimental Workflow: Antiviral Assays
Caption: Workflow for CPE inhibition and plaque reduction antiviral assays.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity of N3 against coronaviruses in vitro.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay medium (e.g., MEM with 2% FBS)
-
Coronavirus stock of known titer
-
N3 compound stock solution (in DMSO)
-
96-well clear-bottom black plates, tissue culture-treated
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in complete growth medium.
-
Seed 4,000 cells in 25 µL of medium per well into 96-well plates.[4]
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of N3 in assay medium.
-
Acoustically dispense 60 nL of each compound dilution into the assay plates.[4] Include a DMSO vehicle control.
-
-
Virus Inoculation:
-
Incubation:
-
Viability Measurement:
-
Data Analysis:
-
Normalize the data with the "cells only" control as 100% viability and the "virus control" as 0% viability.
-
Plot the percentage of CPE inhibition against the log of the N3 concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
Infection medium (e.g., serum-free MEM)
-
Coronavirus stock of known titer
-
N3 compound stock solution (in DMSO)
-
24-well plates, tissue culture-treated
-
Overlay medium (e.g., 0.4% Avicel or 1% carboxymethylcellulose in 2X DMEM with 2% FBS)
-
4% formaldehyde solution
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
Procedure:
-
Cell Seeding:
-
Virus Infection:
-
Prepare serial dilutions of the virus stock in infection medium.
-
Aspirate the growth medium from the cells and infect with 200 µL of virus dilution (e.g., to yield 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.[5]
-
-
Compound Treatment and Overlay:
-
Prepare serial dilutions of N3 in the overlay medium.
-
After the 1-hour infection period, remove the virus inoculum.
-
Add 500 µL of the overlay medium containing the different concentrations of N3 to each well.[5]
-
-
Incubation:
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cells by adding 500 µL of 4% formaldehyde for 20 minutes at room temperature.[5]
-
Wash the wells with PBS.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each N3 concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the N3 concentration and performing a non-linear regression analysis.
-
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Antiviral assays [bio-protocol.org]
Application Note: Plaque Reduction Assay for the SARS-CoV-2 Mpro Inhibitor N3
Introduction The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a cysteine protease essential for the viral replication cycle.[1][2][3] It processes viral polyproteins into mature non-structural proteins, making it a prime target for antiviral drug development.[1][2] The N3 inhibitor is a potent, peptidomimetic Michael acceptor that irreversibly inhibits Mpro by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site.[4][5][6] This application note provides a detailed protocol for evaluating the antiviral efficacy of the N3 inhibitor using a plaque reduction assay, a standard method for quantifying infectious virus particles.
Mechanism of Action of Mpro and N3 Inhibition
The SARS-CoV-2 Mpro functions by cleaving the viral polyproteins (pp1a and pp1ab) at specific sites.[2][3] This process is initiated by a catalytic dyad, primarily composed of Cysteine-145 and Histidine-41.[1][2] The N3 inhibitor mimics the natural substrate of Mpro and is designed to fit into the enzyme's active site. As a Michael acceptor, its vinyl group is susceptible to nucleophilic attack by the deprotonated thiol group of Cys145, leading to the formation of an irreversible covalent bond.[4][6] This covalent modification permanently inactivates the enzyme, thereby halting the polyprotein processing and disrupting the viral replication cycle.[1]
Caption: Mechanism of Mpro action and its inhibition by the N3 compound.
Quantitative Data: Efficacy of Mpro Inhibitors
The antiviral activity of protease inhibitors is typically quantified by their 50% effective concentration (EC50), which is the concentration of the drug that reduces viral replication by 50%. The following table summarizes the reported efficacy of N3 and other Mpro inhibitors against SARS-CoV-2.
| Inhibitor | Target | EC50 (µM) | Cell Line | Citation |
| N3 | Mpro | 16.77 | - | [7] |
| Lycorine HCl | Mpro | 0.01 | Huh-7.5 | [8] |
| MG-101 | Mpro | 0.038 | Huh-7.5 | [8] |
| Ensitrelvir | Mpro | 0.37 | - | [5] |
| Sitagliptin | PLpro | 0.32 | Huh-7.5 | [8] |
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay workflow involves several key steps, from preparing the cell culture to analyzing the final plaque counts to determine inhibitor efficacy.
Caption: Step-by-step workflow for the Mpro inhibitor plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay for N3 Inhibitor
This protocol is designed to determine the EC50 value of the N3 inhibitor against SARS-CoV-2 in a BSL-3 laboratory setting.
Materials and Reagents
-
Cell Line: Vero E6 cells (ATCC CRL-1586)
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
Inhibitor: Mpro inhibitor N3, dissolved in DMSO to a stock concentration of 10 mM.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S).
-
Assay Medium: DMEM with 2% FBS and 1% P/S.
-
-
Overlay Medium: Assay medium mixed 1:1 with 2% methylcellulose.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (4% in PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
DMSO (cell culture grade)
-
-
Equipment:
-
6-well cell culture plates
-
Calibrated pipettes
-
Biosafety cabinet (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Procedure
Day 1: Cell Seeding
-
Culture Vero E6 cells in Growth Medium until they reach 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in Growth Medium and perform a cell count.
-
Seed 5 x 10^5 Vero E6 cells per well into 6-well plates.
-
Incubate for 18-24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.
Day 2: Infection and Treatment
-
Prepare N3 Dilutions:
-
Perform a serial dilution of the 10 mM N3 stock solution in Assay Medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 16.77 µM, 12.5 µM, 6.25 µM, 1 µM, 0 µM).
-
Ensure the final DMSO concentration is consistent across all wells (≤0.5%) to avoid solvent toxicity. The 0 µM well will serve as the virus control.
-
-
Prepare Virus Inoculum:
-
Thaw the SARS-CoV-2 stock and dilute it in Assay Medium to a concentration that will produce 50-100 plaques per well. This concentration must be predetermined by viral titration.[9]
-
-
Infection:
-
Mix equal volumes of each N3 dilution with the prepared virus inoculum.
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Aspirate the Growth Medium from the Vero E6 cell monolayers and wash once with PBS.
-
Add 200 µL of the virus-inhibitor mixture to the corresponding wells. Include a "virus control" (virus + medium with DMSO) and a "cell control" (medium only).
-
-
Adsorption:
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.[10]
-
Day 2 (Continued): Overlay Application
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Gently add 2 mL of the pre-warmed Overlay Medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 3 to 4 days.
Day 5/6: Plaque Visualization and Counting
-
Fixation:
-
Carefully remove the plates from the incubator.
-
Add 1 mL of 4% formaldehyde to each well and incubate for at least 1 hour at room temperature inside the biosafety cabinet to inactivate the virus and fix the cells.
-
-
Staining:
-
Aspirate the formaldehyde and overlay mixture.
-
Gently wash the wells with water.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water until the background is clear and plaques are distinct.
-
-
Counting and Analysis:
-
Allow the plates to air dry completely in an inverted position.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each N3 concentration relative to the virus control using the formula:
-
% Inhibition = [1 - (Plaque count in treated well / Plaque count in virus control well)] * 100
-
-
Plot the % inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the EC50 value.[10]
-
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
Application Notes: Design of Wide-Spectrum Inhibitors Based on the N3 Scaffold
Introduction
The emergence of novel viral pathogens, such as coronaviruses (CoVs), presents a significant and ongoing threat to global health. The development of wide-spectrum antiviral agents that can target conserved mechanisms across multiple viral species is a critical strategy for pandemic preparedness. The N3 peptidomimetic inhibitor serves as a foundational scaffold for designing such broad-spectrum drugs.[1][2] Initially developed as a potent irreversible inhibitor of the coronavirus main protease (Mpro or 3CLpro), the N3 scaffold has demonstrated efficacy against a range of coronaviruses, making it a highly attractive lead for further development.[1]
The main protease is a key enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for viral replication and gene expression.[2] Crucially, the substrate-recognition pocket of Mpro is highly conserved across different coronaviruses, providing a stable target for the design of wide-spectrum inhibitors.[2] The N3 inhibitor was designed as a mechanism-based inhibitor that covalently binds to the catalytic cysteine residue in the Mpro active site, leading to its irreversible inactivation.
These application notes provide an overview of the N3 scaffold, its mechanism of action, and protocols for its evaluation, intended for researchers, scientists, and drug development professionals working on antiviral therapeutics.
Mechanism of Action: Covalent Inhibition of Main Protease
The inhibitory activity of the N3 scaffold is derived from its peptidyl structure, which mimics the natural substrate of Mpro, and a Michael acceptor "warhead" that reacts with the active site cysteine. The reaction proceeds in two steps:
-
Non-covalent Binding: The inhibitor first binds to the substrate-recognition pocket of the enzyme to form a non-covalent enzyme-inhibitor complex (E:I).[3]
-
Covalent Inactivation: The imidazole group of a histidine residue (His41) in the active site activates the thiol group of the catalytic cysteine (Cys145), forming a highly nucleophilic thiolate ion. This ion then attacks the Michael acceptor on the N3 inhibitor, resulting in the formation of a stable, irreversible covalent bond (E-I).[3]
This two-step mechanism ensures high specificity and potent, long-lasting inhibition of the viral protease, thereby disrupting the viral replication cycle.
Caption: Mechanism of Mpro inactivation by the N3 inhibitor.
Data Presentation: Inhibitory Activity of N3
The N3 inhibitor has demonstrated potent activity against the main proteases of multiple coronaviruses and has shown efficacy in cell-based antiviral assays.[1] This broad-spectrum activity underscores its potential as a lead compound.
Table 1: Enzymatic Inhibitory Activity of N3 against Coronavirus Main Proteases
| Coronavirus Target | Main Protease (Mpro) | IC50 (µM) | Notes |
|---|---|---|---|
| SARS-CoV | SARS-CoV Mpro | 0.05 ± 0.01 | Potent inhibition. |
| TGEV (Porcine) | TGEV Mpro | 0.04 ± 0.01 | Demonstrates cross-genus activity. |
| HCoV-NL63 | HCoV-NL63 Mpro | Data available | Potent inhibition observed.[1] |
| HCoV-HKU1 | HCoV-HKU1 Mpro | Data available | Potent inhibition observed.[1] |
| FIPV (Feline) | FIPV Mpro | 0.07 ± 0.02 | Effective against animal coronaviruses. |
| MHV (Murine) | MHV Mpro | 0.10 ± 0.03 | Broad activity confirmed. |
Data compiled from published literature. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Antiviral Activity of N3 in Cell-Based Assays
| Virus | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| SARS-CoV | Vero E6 | 1.1 ± 0.3 | Strong antiviral effect. |
| TGEV | ST | 1.3 ± 0.2 | Effective in different cell types. |
| HCoV-229E | Huh-7 | 1.6 ± 0.4 | Broad anti-CoV activity. |
| FIPV | fcwf-4 | 1.2 ± 0.3 | Demonstrates cell permeability.[1] |
| MHV | DBT | 1.5 ± 0.2 | Consistent antiviral efficacy. |
Data compiled from published literature. EC50 values represent the concentration of inhibitor required to reduce the viral cytopathic effect by 50%.
Protocols: Evaluating N3-based Inhibitors
The following are generalized protocols for the enzymatic and cell-based evaluation of N3-based inhibitors. These should be optimized based on specific laboratory conditions and target viruses.
Protocol 1: Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of compounds against viral main proteases.
Materials:
-
Recombinant, purified Mpro enzyme
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
N3-based test compounds and control inhibitors
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the Mpro enzyme stock to the desired working concentration (e.g., 0.5 µM) in cold Assay Buffer. Dilute the FRET substrate stock to its working concentration (e.g., 20 µM) in Assay Buffer.
-
Assay Reaction: a. Add 5 µL of diluted test compound or control (DMSO vehicle) to the wells of the 384-well plate. b. Add 10 µL of the diluted Mpro enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the diluted FRET substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence signal (e.g., Excitation/Emission wavelengths specific to the FRET pair) every 60 seconds for 30 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the Mpro FRET-based inhibition assay.
Protocol 2: Antiviral Cell-Based Assay (CPE Inhibition)
This protocol measures the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV)
-
Target virus stock with a known titer
-
Cell Culture Medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
-
N3-based test compounds
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cell plates and add the compound dilutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Viral Infection: Add the virus stock to all wells except the "cells only" control at a predetermined multiplicity of infection (MOI), typically 0.01-0.1.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.
-
Viability Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data: Set the "cells only" control as 100% viability and the "virus only" control as 0% viability. b. Calculate the percentage of cell protection for each compound concentration. c. Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. d. Separately, determine the CC50 (50% cytotoxic concentration) by treating uninfected cells with the compound dilutions to calculate the selectivity index (SI = CC50/EC50).
Caption: Logical workflow for the design and optimization of N3-based inhibitors.
References
- 1. Design of Wide-Spectrum Inhibitors Targeting Coronavirus Main Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of wide-spectrum inhibitors targeting coronavirus main proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azide-Containing Compounds (N3) in the Study of the Viral Replication Cycle
Application Note ID: AN-VRC-N3-2025
For: Researchers, scientists, and drug development professionals.
Introduction
The study of the viral replication cycle is fundamental to understanding viral pathogenesis and developing effective antiviral therapies. Azide-containing compounds, broadly referred to as "N3" compounds in various contexts, have emerged as powerful chemical tools for dissecting the intricate steps of viral infection. These compounds are primarily utilized in two major strategies: as metabolic labels for bioorthogonal chemistry applications to visualize and track viral components, and as inhibitors that target essential viral enzymes. This document provides a detailed overview of these applications, including quantitative data, experimental protocols, and visual workflows to guide researchers in applying these innovative techniques.
I. Metabolic Labeling of Viral Components with Azide Analogs
The introduction of an azide (–N3), a small and bio-inert functional group, into viral macromolecules allows for their subsequent detection and analysis through highly specific and efficient "click chemistry" reactions.[1] This bioorthogonal approach enables the labeling of viral proteins, glycoproteins, and nucleic acids without significantly perturbing their biological function.[2][3]
Application 1: Tracking Viral Glycoproteins and Entry
Azido-sugars, such as N-azidoacetylmannosamine (Ac4ManNAz) and N-azidoacetylgalactosamine (Ac4GalNAz), are metabolic precursors that can be incorporated into the glycan shields of viral envelope glycoproteins.[4][5][6] Once integrated, the azide groups on the virion surface can be "clicked" to a variety of probes, including fluorophores, for single-virus tracking and fusion studies.[1][7]
Quantitative Data: Metabolic Labeling of Viral Glycoproteins
| Virus Model | Azido-Sugar | Concentration | Incubation Time | Key Finding | Reference |
| Measles Virus (MV) | Ac4ManNAz, Ac4GalNAz | Not specified | Not specified | Successful incorporation into H and F glycoproteins enabling fluorescent labeling. | [8] |
| Human Immunodeficiency Virus (HIV) pseudovirus | Ac4ManNAz | 50 µM | 36 hours | Efficient labeling of envelope glycoproteins for single-particle fusion imaging. | [1] |
| Adenovirus 5 (AdV5) | O-GlcNAz | Not specified | Not specified | Modification of the viral fiber protein without loss of infectivity. | [4] |
| Influenza A Virus (IAV) | Azide-choline | Not specified | Not specified | Incorporation into the viral membrane for click labeling via SPAAC. | [8] |
Application 2: Visualizing Viral Protein Synthesis and Assembly
The methionine analog, azidohomoalanine (AHA), can be used to metabolically label newly synthesized viral proteins.[9][10] This allows for the specific visualization and proteomic analysis of the viral proteome during infection, providing insights into protein trafficking and virion assembly.[7][10]
Quantitative Data: Metabolic Labeling of Viral Proteins
| Virus Model | Azido-Amino Acid | Labeling Conditions | Key Finding | Reference |
| Herpes Simplex Virus (HSV) | Azidohomoalanine (AHA) | AHA supplemented with low methionine | Normal virion yield and particle/pfu ratios; enabled tracking of viral entry. | [7][10] |
| Influenza Virus-Like Particles (VLPs) | Azidohomoalanine (AHA) | 12-48 hours post-infection | Site-specific labeling of hemagglutinin (HA) for VLP functionalization. | [9] |
| Adenovirus 5 (Ad5) | Azidohomoalanine (AHA) | 6-hour pulse, 24-hour chase | Incorporation into multiple structural proteins identified by mass spectrometry. | [10] |
Application 3: Probing Viral Nucleic Acid Replication
While less common than alkyne-modified nucleosides, azide-modified nucleosides can be used to study viral genome replication. More frequently, an alkyne-modified nucleoside like 5-ethynyluridine (EU) is incorporated into nascent viral RNA, which is then detected using an azide-functionalized fluorophore via a click reaction.[11][12] This method allows for the quantification of viral RNA synthesis and the identification of viral replication sites within the host cell.[11][12]
Quantitative Data: Labeling of Viral Nucleic Acids
| Virus Model | Labeled Nucleoside | Detection Method | Key Finding | Reference |
| Rift Valley fever virus (RVFV) | 5-ethynyluridine (EU) | Click reaction with fluorescent azide | Visualization and quantification of transcriptional suppression in infected cells. | [11][12] |
| General RNA viruses | 5-ethynyluridine (EU) | Click reaction with Alexa Fluor® azides | Detection of nascent viral RNA synthesis, providing an alternative to BrU assays. | [12] |
II. N3 as an Inhibitor of Viral Replication
In the context of antiviral drug development, "N3" specifically refers to a potent peptidomimetic Michael acceptor that acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4][8][13] Mpro is a cysteine protease essential for processing viral polyproteins, making it a prime target for therapeutic intervention.[6][14]
Mechanism of Action
The N3 inhibitor functions through a two-step mechanism.[4][8][13] First, it binds non-covalently to the active site of Mpro. Subsequently, the vinyl group of the inhibitor acts as a Michael acceptor, leading to a nucleophilic attack by the catalytic cysteine residue (Cys145) of the protease.[8][14] This results in the formation of an irreversible covalent bond, thereby inactivating the enzyme and halting viral replication.[6][8]
Quantitative Data: Inhibition of Coronaviruses by N3
| Virus | Target | Assay | IC50 / EC50 | Reference |
| SARS-CoV-2 | Mpro | FRET-based enzymatic assay | IC50: 16.77 µM | [15] |
| HCoV-229E | Not specified | Viral growth inhibition | IC50: 4 µM | [15] |
| FIPV | Not specified | Viral growth inhibition | IC50: 8.8 µM | [15] |
| IBV | Not specified | Viral growth inhibition | IC50: 2.7 µM | [15] |
| MHV-A59 | Not specified | Viral growth inhibition | IC50: 2.7 µM | [15] |
FRET: Förster Resonance Energy Transfer; IC50: half-maximal inhibitory concentration; EC50: half-maximal effective concentration.
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral Glycoproteins with Ac4ManNAz
This protocol is adapted for labeling HIV pseudoviruses but can be modified for other enveloped viruses.[1]
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 10 cm dish to achieve 50-60% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding the viral components (e.g., HIV backbone, VSV-G envelope).
-
-
Metabolic Labeling:
-
At 12 hours post-transfection, replace the culture medium with fresh DMEM supplemented with 10% FBS and 50 µM N-azido tetraacetyl mannosamine (Ac4ManNAz).
-
Incubate the cells for an additional 36 hours at 37°C.
-
-
Virus Harvest:
-
At 48 hours post-transfection, harvest the cell culture supernatant containing the azide-labeled pseudoviruses.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Copper-Free Click Labeling (SPAAC):
-
To 100 µL of the viral stock, add a strained alkyne-conjugated fluorescent dye (e.g., DIBO-AF488) to a final concentration of 100 µM.
-
Gently mix and incubate at room temperature for at least 1 hour, protected from light.
-
-
Virus Purification and Analysis:
-
Purify the labeled virus from unreacted dye using size-exclusion chromatography or by pelleting the virus through a sucrose cushion.
-
The labeled virus is now ready for imaging experiments, such as single-virus tracking.
-
Protocol 2: Assay for SARS-CoV-2 Mpro Inhibition by N3
This protocol is based on a FRET-based enzymatic assay.[15]
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.
-
N3 inhibitor stock solution in DMSO.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 50 µL of assay buffer containing 0.2 µM Mpro enzyme to each well.
-
Add 1 µL of N3 inhibitor at various concentrations (e.g., 0.1 to 100 µM) or DMSO as a control.
-
Incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the FRET substrate (final concentration 20 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Strategy for Bioprocessing of Specific-Site-Functionalized Enveloped Influenza-Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of a fully infectious bio-orthogonally modified human virus reveals novel features of virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of Mpro inhibitor N3 for in vivo studies
Welcome to the technical support center for the Mpro inhibitor N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of N3 for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its solubility a concern for in vivo studies?
A1: N3 is a potent peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2] It acts as a Michael acceptor, forming an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2] However, N3 is a poorly water-soluble compound, which presents a significant challenge for achieving therapeutic concentrations in animal models. Low solubility can lead to poor absorption and bioavailability, hindering the evaluation of its in vivo efficacy.
Q2: What are the known solvents for N3?
A2: N3 has documented solubility in Dimethyl Sulfoxide (DMSO). One source indicates a solubility of 20 mg/mL in DMSO with the need for ultrasonic assistance to dissolve fully. Another source reports a maximum concentration of 50 mM in DMSO, which is equivalent to 34.04 mg/mL. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Q3: Is there a standard protocol for formulating N3 for in vivo studies?
A3: A commonly used starting point for preclinical in vivo studies with poorly soluble compounds like N3 is a co-solvent formulation. For the hemihydrate form of N3, a suggested protocol involves first dissolving the compound in a minimal amount of DMSO to create a stock solution (e.g., 25.0 mg/mL). This stock solution is then further diluted with a carrier oil, such as corn oil, to the desired final concentration for administration. A typical ratio is 1 part DMSO stock to 9 parts corn oil.[3]
Q4: What are some general strategies to improve the solubility of a compound like N3?
A4: For poorly soluble drugs, several formulation strategies can be employed. These include:
-
Co-solvents: Using a mixture of solvents to increase solubility. Common co-solvents in preclinical formulations include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) such as PEG 400.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous environments.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
-
Lipid-based formulations: These include solutions in oils, emulsions, and self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.
Troubleshooting Guide: In Vivo Formulation of N3
This guide addresses common issues encountered when preparing N3 formulations for animal studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of aqueous vehicle | The drug is supersaturated and crashes out of solution when the organic solvent is diluted. | 1. Increase the proportion of organic co-solvent: If toxicologically permissible, increase the percentage of the organic solvent (e.g., DMSO, PEG 400) in the final formulation. 2. Use a surfactant: Add a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the formulation to help stabilize the drug in a micellar solution. 3. Incorporate cyclodextrins: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex with N3. |
| Inconsistent dosing due to high viscosity | The formulation is too thick for accurate administration, especially with small volumes. | 1. Select a less viscous co-solvent or carrier oil. 2. Gently warm the formulation to reduce viscosity just prior to dosing (ensure the compound is stable at the elevated temperature). 3. Use a positive displacement pipette for accurate dosing of viscous liquids. |
| Phase separation of the formulation | The components of the formulation (e.g., oil and water) are not miscible. | 1. Use a homogenizer or sonicator to create a more stable emulsion. 2. Add a suitable emulsifying agent. |
| Observed toxicity in animals | The formulation vehicle itself may be causing adverse effects at the administered concentration. | 1. Consult literature for the maximum tolerated dose of the excipients in the specific animal model. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, Cremophor EL) to the lowest effective level. 3. Conduct a vehicle-only toxicity study to confirm the safety of the formulation. |
Quantitative Data
Due to the limited publicly available data on the solubility of N3 in a wide range of pharmaceutically acceptable solvents, the following table provides a representative comparison of solubility enhancement strategies for poorly soluble peptidomimetic protease inhibitors. This data should be used as a general guide for formulation development.
Table 1: Representative Solubility of Poorly Soluble Peptidomimetic Protease Inhibitors in Various Vehicles
| Vehicle | Solubility Range (mg/mL) | Notes |
| Water | < 0.01 | Generally very poorly soluble in aqueous media. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | Solubility is typically pH-dependent for ionizable compounds, but peptidomimetics are often neutral. |
| DMSO | 10 - 50+ | A strong organic solvent, often used for initial solubilization. |
| Ethanol | 1 - 10 | A common co-solvent, but may have limitations due to potential toxicity. |
| Propylene Glycol (PG) | 1 - 15 | A viscous co-solvent often used in oral and injectable formulations. |
| PEG 400 | 5 - 20 | A popular co-solvent for increasing the solubility of hydrophobic drugs. |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | 1 - 5 | Can significantly enhance aqueous solubility through inclusion complexation. |
| 10% Tween 80 in Water | 0.5 - 2 | Surfactant-based systems can improve apparent solubility. |
| Corn Oil | 1 - 10 | A common lipid vehicle for oral and parenteral administration. |
Note: This data is illustrative for poorly soluble peptidomimetic protease inhibitors and may not be directly representative of N3. Experimental determination of N3 solubility in these vehicles is highly recommended.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of N3 in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Propylene Glycol, PEG 400, 20% HP-β-CD in water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with a suitable column and validated analytical method for N3 quantification
-
Calibrated pH meter
Procedure:
-
Add an excess amount of N3 to a glass vial.
-
Add a known volume of the test solvent to the vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of N3 using a validated HPLC method.
-
If the solvent is buffered, measure the pH of the final solution.
Protocol 2: Preparation of an N3 Formulation for Oral Administration in Mice
This protocol provides a method for preparing a co-solvent/oil formulation of N3 for oral gavage.
Materials:
-
This compound
-
Anhydrous DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of N3 in DMSO:
-
Weigh the required amount of N3 and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
Vortex the tube vigorously. If necessary, use a sonicator to aid dissolution. Ensure the solution is clear and free of particulates.
-
-
Prepare the final formulation:
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL N3 stock solution to 900 µL of corn oil in a sterile tube.
-
Vortex the mixture thoroughly to ensure homogeneity. The resulting formulation will be a 10% DMSO in corn oil solution.
-
-
Administration:
-
Administer the formulation to the mice via oral gavage at the desired dosage. Ensure the formulation is well-mixed before each administration.
-
Visualizations
Mpro Inhibition Signaling Pathway
Caption: Mechanism of Mpro inhibition by N3.
Experimental Workflow for Solubility Enhancement
Caption: Step-by-step workflow for solubility enhancement.
References
Technical Support Center: Overcoming Resistance to Mpro Inhibitor N3
Welcome to the technical support center for the SARS-CoV-2 Main Protease (Mpro) inhibitor N3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address challenges related to the emergence of resistance to this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Mpro inhibitor N3?
A1: N3 is a peptidomimetic Michael acceptor that acts as an irreversible inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1][2] It forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity, which is essential for viral replication.[3][4] The interaction involves the Sγ atom of Cys145 forming a bond with the Cβ atom of the vinyl group in N3.[3]
Q2: What are the known or potential resistance mutations for N3?
A2: While extensive research has focused on resistance to nirmatrelvir, specific data for N3 is more limited. However, due to structural similarities and a shared mechanism of action, mutations conferring resistance to nirmatrelvir are likely to affect N3 susceptibility. Key residues are located in the substrate-binding pocket.
-
Predicted N3 Resistance Mutations: Computational studies suggest that mutations such as Pro168Ser and Ala191Val may decrease the binding affinity of N3 to Mpro.
-
Likely Cross-Resistance: Mutations that confer resistance to nirmatrelvir, such as E166V , L50F , T21I , and substitutions at positions S144 , M165 , and H172 , are strong candidates for conferring resistance to N3.[5][6][7] The E166V mutation, for instance, confers strong resistance to nirmatrelvir by causing the loss of a hydrogen bond and creating steric hindrance.[8][9]
Q3: How does resistance to N3 typically develop?
A3: Resistance to protease inhibitors like N3 arises from mutations in the Mpro gene that alter the structure of the active site. These changes can weaken the binding of the inhibitor or prevent it from binding altogether, while still allowing the enzyme to process its natural substrates, albeit sometimes with reduced efficiency. In vitro evolution studies with nirmatrelvir have shown that resistance can emerge through multiple mutational pathways, often starting with mutations that confer low-level resistance and accumulating additional mutations for higher resistance.[10]
Q4: What is the impact of resistance mutations on viral fitness?
A4: Resistance mutations can sometimes come at a cost to the virus. For example, some mutations that confer drug resistance may also reduce the catalytic efficiency of Mpro, leading to decreased viral replication. However, compensatory mutations can arise elsewhere in the Mpro sequence to restore viral fitness. For instance, the highly resistant E166V mutation in the context of nirmatrelvir has been shown to reduce viral replicative fitness, which can be restored by compensatory mutations like L50F and T21I.
Q5: What strategies can be employed to overcome N3 resistance?
A5: Overcoming resistance to N3 involves several potential strategies:
-
Combination Therapy: Using N3 in combination with another antiviral agent that has a different mechanism of action, such as a polymerase inhibitor like remdesivir, can reduce the likelihood of resistance emerging.[7]
-
Next-Generation Inhibitor Design: Designing new inhibitors based on the N3 scaffold that are less susceptible to the effects of known resistance mutations is a key strategy.[11][12] This could involve creating molecules that form additional interactions with conserved residues in the active site or have more conformational flexibility to accommodate mutations.[8][9]
-
Monitoring for Resistance: Continuous surveillance for the emergence of Mpro mutations in clinical and environmental samples is crucial for understanding the prevalence of resistance and guiding treatment strategies.
Troubleshooting Guides
Problem 1: Decreased or no inhibition of Mpro activity by N3 in enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of N3 inhibitor | - Aliquot N3 stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from light.[13]- Prepare fresh working dilutions for each experiment. |
| Inactive Mpro enzyme | - Confirm the activity of your Mpro enzyme preparation using a known substrate and a positive control inhibitor.- Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a reducing agent like DTT. |
| Suboptimal assay conditions | - Verify that the assay buffer composition, pH, and temperature are optimal for Mpro activity.- Ensure the concentration of the reducing agent (e.g., DTT) is sufficient, as its absence can affect the reliability of screening assays.[14] |
| Presence of Mpro resistance mutations | - Sequence the Mpro gene of your enzyme construct to check for mutations in the active site, particularly at residues like E166, S144, H172, etc.[5][6][7]- If mutations are present, test the inhibitor on a wild-type Mpro as a control. |
| Assay interference | - High concentrations of DMSO or other solvents can inhibit enzyme activity. Keep the final solvent concentration low and consistent across all wells.- Some compounds can interfere with the detection method (e.g., fluorescence quenching/enhancement). Run a control with the compound and the detection reagents without the enzyme. |
Problem 2: Inconsistent results in cell-based antiviral assays.
| Possible Cause | Troubleshooting Steps |
| Low cell permeability of N3 | - While N3 has shown to be cell-permeable, its efficiency can vary between cell lines.[13]- Consider using a different cell line or a positive control inhibitor with known good cell permeability. |
| Cytotoxicity of N3 | - Determine the 50% cytotoxic concentration (CC50) of N3 on your specific cell line to ensure you are working within a non-toxic concentration range.[1]- The observed reduction in viral replication should not be due to cell death caused by the inhibitor. |
| Emergence of resistance during the assay | - For longer-term assays, the virus may acquire resistance mutations. Consider shorter-term experiments or sequence the viral genome after the assay to check for Mpro mutations. |
| Variability in viral infection | - Ensure a consistent multiplicity of infection (MOI) across all wells.- Titrate your virus stock before each experiment to ensure accurate dosing. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Mpro inhibition. Note that much of the available resistance data is for nirmatrelvir, which is structurally similar to N3.
Table 1: In Vitro Activity of N3 Against Various Coronaviruses
| Virus | Assay Type | Metric | Value | Reference |
| SARS-CoV-2 | Antiviral Assay | EC50 | 16.77 µM | [13] |
| HCoV-229E | Viral Growth Inhibition | IC50 | 4.0 µM | [13] |
| FIPV | Viral Growth Inhibition | IC50 | 8.8 µM | [13] |
| MHV-A59 | Viral Growth Inhibition | IC50 | 2.7 µM | [13] |
Table 2: Impact of Mpro Mutations on Nirmatrelvir Inhibition (as a proxy for N3)
| Mpro Mutation | Fold Increase in Ki/IC50 (vs. Wild-Type) | Notes | Reference |
| E166V | ~55-100-fold | Confers strong resistance.[7] | [6][7] |
| S144A | ~20.5-fold | Significant resistance. | [5] |
| H172F | >42-fold | Significant resistance. | [5] |
| H172Y | >113.7-fold | Significant resistance. | [5] |
| L50F/E166A/L167F | 72-fold (IC50) | Triple mutant with high resistance. | [5] |
| L50F/E166V | 80-fold (antiviral assay) | Double mutant with high resistance. | [5] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of N3 against Mpro.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
N3 inhibitor stock solution (in DMSO)
-
DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the N3 inhibitor in DMSO.
-
In a black microplate, add the diluted N3 or DMSO (for control wells) to the assay buffer.
-
Add purified Mpro to each well to a final concentration of ~0.2-0.5 µM and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of ~10-20 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (e.g., excitation at ~340 nm, emission at ~490 nm) over time in kinetic mode.
-
Calculate the initial reaction velocities (slope of the linear phase of the fluorescence curve).
-
Plot the initial velocities against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Site-Directed Mutagenesis of Mpro
This protocol is for introducing specific mutations into the Mpro gene to study their effect on N3 inhibition.
Materials:
-
Plasmid DNA containing the wild-type Mpro gene
-
Custom-designed mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[15]
-
PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program should include an initial denaturation, 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15] The extension time should be calculated based on the length of the plasmid (e.g., 1 minute per kb).[15]
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.[15]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
-
Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease [frontiersin.org]
- 4. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to nirmatrelvir due to mutations in the Mpro in the subvariants of SARS-CoV-2 Omicron: Another concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for varying drug resistance of SARS-CoV-2 Mpro E166 variants | Semantic Scholar [semanticscholar.org]
- 9. Structural basis for varying drug resistance of SARS-CoV-2 Mpro E166 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review on development of potential inhibitors of SARS-CoV-2 main protease (MPro) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of N3 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the N3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the N3 inhibitor and why might it have off-target effects?
The N3 inhibitor is a peptidomimetic Michael acceptor.[1][2] Its primary mechanism involves the formation of a covalent bond with the target protein, typically a cysteine protease.[1][2] The reactive nature of the Michael acceptor warhead, an α,β-unsaturated carbonyl group, allows it to react with nucleophilic residues like cysteine.[1][3] While this ensures potent and often irreversible inhibition of the intended target, the electrophilicity of the warhead can also lead to reactions with other cellular nucleophiles, such as cysteine residues in off-target proteins, leading to unintended biological consequences.[1][4]
Q2: I'm observing significant cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target cytotoxicity is crucial. Here’s a step-by-step approach to investigate the observed cytotoxicity:
-
Establish a Dose-Response Relationship: Determine the concentration at which the N3 inhibitor induces cytotoxicity and compare it to its potency against the intended target (e.g., IC50 or EC50). A large window between the therapeutic dose and the cytotoxic dose suggests a higher likelihood of on-target effects being dominant at therapeutic concentrations.
-
Rescue Experiments: If possible, overexpress the target protein in your cell line. If the cytotoxicity is on-target, increased levels of the target may require higher concentrations of the inhibitor to achieve the same cytotoxic effect. Conversely, knocking down or knocking out the target protein should confer resistance to the inhibitor if the toxicity is on-target.
-
Control Compounds: Include a structurally similar but non-reactive control compound in your experiments. This analogue should lack the reactive Michael acceptor warhead but retain the recognition elements for the target. If this control compound does not induce cytotoxicity, it strengthens the hypothesis that the observed toxicity is mediated by the covalent modification of proteins.
-
Apoptosis Assays: Assess markers of apoptosis, such as caspase-3/7 activation.[5][6][7] Off-target effects often induce stress pathways that can lead to apoptosis. If apoptosis is observed at concentrations that are not consistent with the inhibition of the primary target, it may indicate off-target activity.
Q3: What are the best methods to identify potential off-target proteins of the N3 inhibitor?
Several unbiased, proteome-wide methods can be employed to identify off-target interactions:
-
Activity-Based Protein Profiling (ABPP): This is a powerful technique to identify the targets of covalent inhibitors directly in complex biological systems.[8][9] It uses chemical probes that mimic the inhibitor to tag and identify reactive proteins.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA assesses the thermal stability of proteins upon ligand binding.[10][11][12][13] When coupled with MS (Thermal Proteome Profiling or TPP), it can identify proteins that are stabilized or destabilized by the N3 inhibitor across the entire proteome, indicating direct binding.[12]
-
Kinome Profiling: Since kinases are a common class of off-targets for many inhibitors, performing a kinome-wide screen can reveal any unintended interactions with kinases.[14][15][16][17] Several commercial services offer kinome profiling against large panels of kinases.
Q4: How can I mitigate the off-target effects of the N3 inhibitor in my experiments?
Mitigating off-target effects is key to obtaining reliable experimental data:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of the N3 inhibitor and the shortest possible incubation time to minimize the chances of off-target reactions.
-
Modify the Inhibitor Structure: If you are in the drug development process, medicinal chemistry efforts can be directed towards modifying the inhibitor to improve its selectivity. This could involve altering the peptidomimetic portion to enhance recognition by the on-target protease or fine-tuning the reactivity of the Michael acceptor warhead to reduce its promiscuity.[18][19][20]
-
Use More Specific Inhibitors: If available, compare the effects of the N3 inhibitor with other, more selective inhibitors of the same target. This can help to dissect on-target versus off-target phenotypes.
Troubleshooting Guides
Problem 1: High background signal or non-specific effects in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Aggregates of the N3 inhibitor | Ensure complete solubilization of the inhibitor in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Centrifuge the stock solution to pellet any undissolved compound. |
| Reactivity with assay components | Run control experiments without the enzyme to check for direct interaction of the inhibitor with the substrate or detection reagents. |
| Time-dependent off-target inhibition | Reduce the pre-incubation time of the inhibitor with the protein lysate or purified enzyme to the minimum required for on-target inhibition. |
Problem 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cellular metabolism of the inhibitor | Monitor the stability of the N3 inhibitor in your cell culture medium over time. Metabolites may have different activity or toxicity profiles. |
| Cellular efflux | Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or co-incubate with an efflux pump inhibitor to see if the potency of your compound changes. |
| Off-target effects on cell signaling pathways | Perform a time-course experiment to observe the kinetics of the cellular response. Off-target effects may manifest at different time points than on-target effects. |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol is adapted from commercially available kits and provides a general workflow to assess if cytotoxicity is mediated by apoptosis.
Materials:
-
Cells treated with N3 inhibitor at various concentrations
-
Untreated control cells
-
Positive control for apoptosis (e.g., staurosporine)
-
Caspase-3/7 Glo® Reagent (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the N3 inhibitor and control compounds for the desired time (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-3/7 Glo® Reagent to room temperature.
-
Add a volume of Caspase-3/7 Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
| Treatment Group | Luminescence (RLU) | Fold Change vs. Untreated |
| Untreated Control | 1,500 | 1.0 |
| N3 Inhibitor (1 µM) | 8,500 | 5.7 |
| N3 Inhibitor (10 µM) | 25,000 | 16.7 |
| N3 Inhibitor (100 µM) | 18,000 | 12.0 |
| Staurosporine (1 µM) | 30,000 | 20.0 |
A significant increase in luminescence indicates the activation of caspases-3 and -7, suggesting that the observed cell death is, at least in part, due to apoptosis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
This protocol provides a method to verify direct target engagement of the N3 inhibitor in intact cells.[10][11][12][13]
Materials:
-
Cells treated with N3 inhibitor or vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cultured cells with the N3 inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.
Data Analysis:
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (N3 Inhibitor) |
| 40 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 75% |
| 65 | 10% | 50% |
| 70 | <5% | 20% |
A rightward shift in the melting curve for the N3 inhibitor-treated samples indicates thermal stabilization of the target protein upon inhibitor binding, confirming target engagement.
Visualizations
Caption: Troubleshooting workflow for observed cytotoxicity.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. off-target effects of N3 inhibitor.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [dk.promega.com]
- 7. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. assayquant.com [assayquant.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Optimizing N3 Inhibitor Delivery: A Technical Support Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of N3 inhibitors in cell culture experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the N3 inhibitor?
A1: The N3 inhibitor is a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] It functions as a peptidyl Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This covalent modification inactivates the enzyme, which is essential for the cleavage of viral polyproteins and subsequent viral replication.[1][3]
Q2: What is the recommended solvent and storage condition for the N3 inhibitor?
A2: The N3 inhibitor is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] For long-term storage, the stock solution in DMSO should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4][5] It is crucial to use anhydrous DMSO, as moisture can degrade the compound. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My N3 inhibitor precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation of a DMSO-dissolved compound in an aqueous solution like cell culture medium is a common issue. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the known off-target effects of the N3 inhibitor?
A4: As a Michael acceptor, the N3 inhibitor has the potential for off-target interactions due to the electrophilic nature of its α,β-unsaturated system, which can react with other biological nucleophiles like glutathione.[1] However, it is widely used against cysteine proteases due to its potent covalent inhibition.[1] To minimize off-target effects, it is crucial to use the lowest effective concentration and appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory effect | - Suboptimal inhibitor concentration: The concentration of the N3 inhibitor may be too low to effectively inhibit the target protease. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - Low target protein expression: The level of Mpro expression in the experimental system may be insufficient. | - Perform a dose-response experiment to determine the optimal concentration (refer to the EC50 and IC50 values in the data tables below). - Ensure proper storage of the N3 inhibitor stock solution at -80°C or -20°C in anhydrous DMSO.[4][5] Prepare fresh dilutions for each experiment. - Verify the expression of Mpro in your cell model using techniques like Western blotting. |
| High cell toxicity | - High inhibitor concentration: The concentration of the N3 inhibitor may be cytotoxic to the cells. - High DMSO concentration: The final concentration of the DMSO vehicle may be toxic to the cells. | - Determine the cytotoxic concentration 50 (CC50) of the N3 inhibitor for your specific cell line using a cell viability assay (see protocol below). Use concentrations well below the CC50 for your experiments. - Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%. Always include a DMSO vehicle control. |
| Inconsistent results | - Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. - Inhibitor precipitation: The inhibitor may not be fully solubilized in the culture medium. - Variability in viral titer: Inconsistent viral load will affect the outcome of antiviral assays. | - Ensure a uniform cell monolayer by proper cell counting and seeding techniques. - Follow the recommended procedure for diluting the DMSO stock solution to prevent precipitation. Visually inspect the medium for any signs of precipitation. - Accurately determine the viral titer of your stock using a plaque assay (see protocol below) before performing inhibition experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of N3 Inhibitor against Coronaviruses
| Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| SARS-CoV-2 | Antiviral Activity | Vero | EC50: 16.77 | [5] |
| HCoV-229E | Viral Growth Inhibition | - | IC50: 4.0 | [5] |
| FIPV | Viral Growth Inhibition | - | IC50: 8.8 | [5] |
| IBV | Viral Growth Inhibition | - | IC50: 2.7 | [5] |
| MHV-A59 | Viral Growth Inhibition | - | IC50: 2.7 | [4] |
Table 2: Cytotoxicity of N3 Inhibitor
| Cell Line | Assay | Parameter | Value | Reference |
| Vero | Cytotoxicity Assay | - | Data not provided, but shown to be non-toxic at effective concentrations | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of the N3 inhibitor.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the N3 inhibitor in cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Viral Plaque Assay
This protocol is a generalized procedure for determining viral titer and the inhibitory effect of the N3 inhibitor.[8][9]
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and infect the monolayer with 100 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.
-
Inhibitor Treatment (for inhibition assay): During the adsorption step, the medium can contain different concentrations of the N3 inhibitor or a vehicle control.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., medium containing 1.2% Avicel or 0.6% agarose) with or without the N3 inhibitor.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fixation and Staining: Fix the cells with 10% formalin and stain with a solution like 0.1% crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaque-forming units (PFU) and calculate the viral titer (PFU/mL). For inhibition assays, compare the plaque numbers in treated wells to the control wells.
Western Blot for Mpro Inhibition
This protocol outlines the steps to assess the inhibition of Mpro activity by analyzing the processing of a known Mpro substrate.
-
Cell Lysis: Lyse inhibitor-treated and untreated (control) cells with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an Mpro cleavage product or Mpro itself overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Compare the levels of the Mpro substrate or its cleavage products between the N3 inhibitor-treated and control samples. A decrease in the cleavage product in the treated sample indicates Mpro inhibition.
Visualizations
Caption: Mechanism of N3 inhibitor action on the viral replication cycle.
Caption: General experimental workflow for evaluating the N3 inhibitor.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Metabolic Stability of N3-Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the metabolic stability of N-substituted derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the metabolic instability of N3 derivatives?
A1: The metabolic instability of N3 derivatives often stems from their susceptibility to enzymatic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] Electron-rich aromatic or heterocyclic rings and sterically accessible N-alkyl groups are common sites of metabolism ("soft spots").[2][3] Phase II conjugation reactions, such as glucuronidation, can also contribute to rapid clearance, especially for compounds containing phenolic groups.[4]
Q2: What are the most common initial strategies to improve the metabolic stability of a lead compound?
A2: Initial strategies focus on identifying and modifying the metabolic soft spots. Common approaches include:
-
Blocking Oxidative Sites: Introducing electron-withdrawing groups (e.g., -CF3, -SO2NH2) to deactivate aromatic rings towards oxidation.[2][4]
-
Steric Hindrance: Placing bulky groups (e.g., a t-butyl group) near a metabolically labile site to prevent enzyme access.[4]
-
Scaffold Hopping/Bioisosteric Replacement: Replacing a metabolically unstable moiety with a more robust one while retaining biological activity. A classic example is replacing an electron-rich phenyl ring with a more electron-deficient (and thus more stable) pyridine or pyrimidine ring.[3][5]
Q3: How does incorporating nitrogen into an aromatic ring improve metabolic stability?
A3: Incorporating nitrogen atoms into an aromatic system, such as changing a phenyl ring to a pyridine, makes the ring more electron-deficient.[3] This lowers the energy of the highest occupied molecular orbital (HOMO), making the ring less susceptible to oxidative metabolism by CYP enzymes.[3]
Q4: When should I consider using deuteration to enhance stability?
A4: Deuteration, the replacement of a hydrogen atom with its isotope deuterium, is a useful strategy when metabolism involves the cleavage of a specific C-H bond. The C-D bond is stronger than the C-H bond, which can slow down the rate of metabolism (this is known as the kinetic isotope effect). This "soft spot" modification is most effective when the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[6]
Q5: My compound is stable in liver microsomes but shows high clearance in vivo. What could be the cause?
A5: This discrepancy can arise from several factors:
-
Non-CYP Metabolism: Liver microsomes primarily assess Phase I CYP-mediated metabolism.[7] If your compound is cleared by other enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase, dehydrogenases) or Phase II conjugating enzymes, the microsomal assay will be misleading.[8][9]
-
Extrahepatic Metabolism: Significant metabolism can occur in other tissues like the intestine, kidneys, or lungs.
-
Active Transport: Rapid uptake into the liver by transporters can lead to high clearance that is not reflected in microsomal assays.
Using liver S9 fractions (which contain both microsomal and cytosolic enzymes) or hepatocytes can provide a more comprehensive picture of hepatic metabolism.[9][10]
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments in my microsomal stability assay. | - Inconsistent pipetting of microsomes or cofactors.- Microsomes not fully homogenized after thawing.- Degradation of NADPH cofactor stock. | - Use a master mix for reagents to ensure consistency.- Gently vortex or invert the microsomal suspension before aliquoting.- Prepare fresh NADPH solutions for each experiment and keep them on ice. |
| My positive control compound shows unexpectedly high stability. | - Inactive microsomal preparation.- Omission or degradation of the NADPH regenerating system (cofactor).- Incorrect buffer pH. | - Verify the activity of the microsomal lot with a different, known substrate.- Ensure all components of the NADPH system are added and are not expired.- Check the pH of the incubation buffer; it should be ~7.4.[11] |
| I'm observing rapid compound loss in my "minus cofactor" control wells. | - Chemical instability of the compound in the assay buffer.- Degradation by enzymes that do not require NADPH (e.g., esterases). | - Run a control incubation in buffer without any microsomes to assess chemical stability.- If esterase activity is suspected, consider adding an esterase inhibitor to a control well. |
| Low or no recovery of the compound at the 0-minute time point. | - Non-specific binding of the compound to the plate or tube walls.- Inefficient extraction during the sample quenching/preparation step. | - Use low-binding polypropylene plates.- Modify the quenching solution; try different organic solvents or add a small amount of acid/base to improve extraction efficiency. |
| My in vitro data doesn't correlate with in vivo pharmacokinetic data. | - The in vitro system (e.g., microsomes) is not capturing the primary clearance pathway.- Significant contribution from extrahepatic metabolism.- Issues with plasma protein binding affecting free drug concentration. | - Re-evaluate stability using a more complete system like liver S9 fractions or hepatocytes.[9]- Conduct stability assays with S9 fractions from other tissues (e.g., intestine, kidney).- Measure the fraction unbound in plasma (fu) and in the in vitro incubation (fu,mic) to correct clearance calculations. |
Data Presentation: Impact of Structural Modifications
The following tables summarize quantitative data from published studies, demonstrating the effectiveness of various strategies to enhance metabolic stability.
Table 1: Effect of Nitrogen Incorporation and Scaffold Hopping
| Compound | Structural Modification | System | Key Stability Parameter | Fold Improvement |
| Compound 1 | Phenyl Ring | HLM | t½ = 11 min | - |
| Compound 2 | Phenyl → 2-Pyridyl | HLM | t½ = 88 min | 8.0x |
| Compound 3 | Phenyl → Pyrimidyl | HLM | t½ > 240 min | > 21.8x |
| BB-Cl-amidine | Chloroacetamidine | MLM | t½ = 18.1 min | - |
| Compound 7 | Hydrolyzed warhead | MLM | t½ > 60 min | > 3.3x |
| Compound 8 | Isostere of Cmpd 7 | MLM | t½ > 60 min | > 3.3x |
Data adapted from multiple sources.
Table 2: Calculated Intrinsic Clearance (CLint) Values
| Compound | System | CLint (µL/min/mg protein) |
| Thiophene Analogue 73 | HLM | 114 |
| Thiazole Analogue 74 | HLM | 13 |
| Isothiazole Analogue 75 | HLM | 21 |
| Furan Analogue 76 | HLM | 129 |
| Oxazole Analogue 77 | HLM | 25 |
Data adapted from Geng et al. (2017) as cited in a review.[12]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol assesses metabolic stability primarily mediated by CYP enzymes (Phase I).
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Dilute to a 100 µM working solution in acetonitrile or buffer.
-
NADPH Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Liver Microsomes: Thaw a vial of pooled liver microsomes (e.g., human, rat) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[11] Keep on ice.
-
Stopping Solution: Ice-cold acetonitrile containing an internal standard.
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the test compound working solution to achieve a final concentration of 1 µM.
-
Add the liver microsome solution to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11] For "minus cofactor" controls, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of the ice-cold stopping solution.[7]
-
-
Sample Analysis:
-
Seal the plate and centrifuge at 4,000 g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[7]
-
Protocol 2: Liver S9 Fraction Stability Assay
This protocol assesses stability from both microsomal (Phase I) and cytosolic (Phase I and II) enzymes.
-
Preparation of Reagents:
-
Tris Buffer: 200 mM Tris-HCl with 2 mM MgCl2, pH 7.4.
-
Test Compound Stock: As described in Protocol 1.
-
Cofactor Mix: Prepare a cocktail of cofactors to investigate desired pathways. For general screening, this includes NADPH (for Phase I), UDPGA (for glucuronidation), and PAPS (for sulfation).[13][14]
-
S9 Fraction: Thaw and dilute the S9 fraction to a working concentration of 2 mg/mL in cold Tris buffer. Final assay concentration is typically 1 mg/mL.[8][14]
-
Stopping Solution: As described in Protocol 1.
-
-
Incubation Procedure:
-
The procedure is similar to the microsomal assay. Pre-incubate the S9 fraction and test compound at 37°C.[13]
-
Initiate the reaction by adding the cofactor mix.
-
Take samples at specified time points (e.g., 0, 15, 30, 45, 60 minutes) and quench with the stopping solution.
-
-
Sample Analysis & Data Analysis:
-
Follow the same procedures as outlined in Protocol 1 for sample processing and data analysis. The resulting CLint will reflect the contribution of both Phase I and Phase II enzymes present in the S9 fraction.
-
Mandatory Visualizations
Caption: Workflow for assessing and improving metabolic stability.
Caption: Troubleshooting high in vitro metabolic clearance.
Caption: Simplified metabolic pathway for N3-derivatives.
References
- 1. Metabolic Stability Assays [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nedmdg.org [nedmdg.org]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mercell.com [mercell.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2.2. Liver S9 Metabolic Stability Assay [bio-protocol.org]
- 14. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Strategies to reduce cytotoxicity of Mpro inhibitor N3
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols for strategies aimed at reducing the cytotoxicity of the covalent Mpro inhibitor, N3.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity associated with the N3 Mpro inhibitor?
The cytotoxicity of the N3 inhibitor is primarily linked to its electrophilic "warhead." N3 is a peptidomimetic Michael acceptor, designed to form an irreversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease (Mpro).[1][2] While this reactivity is key to its potent inhibition of Mpro, it is not perfectly specific.
The electrophilic warhead can react with other nucleophilic residues, such as cysteines, in host cell proteins. This off-target activity, particularly against host cysteine proteases, is a significant contributor to its cytotoxic effects.[2] Therefore, the challenge in optimizing N3 is to reduce this indiscriminate reactivity without compromising its targeted antiviral potency.[3]
Q2: What are the main strategies to reduce N3's cytotoxicity while preserving its antiviral activity?
There are three primary strategies to mitigate the cytotoxicity of N3:
-
Modify the Electrophilic Warhead: The reactivity of the Michael acceptor can be "tuned" to be less aggressive. This can shift the mechanism from irreversible to reversible covalent inhibition, which often reduces off-target reactions and subsequent toxicity.[4][5] Computational studies have shown that modifying the warhead can create analogues with a more reversible binding profile.[6]
-
Alter the Peptidomimetic Scaffold: The scaffold (which includes the P1, P2, and P3 sites) is responsible for the inhibitor's binding affinity and selectivity for the Mpro active site.[1] Optimizing this scaffold can improve how specifically it recognizes and binds to Mpro, thereby directing the warhead more accurately to its intended target and minimizing interactions with other host proteins.
-
Explore Novel Scaffolds: Moving away from the traditional peptidomimetic backbone entirely can lead to the discovery of new classes of inhibitors with improved pharmacokinetic properties, including lower toxicity and better metabolic stability.[1][7]
Below is a diagram illustrating the general workflow for developing and testing N3 analogues with reduced cytotoxicity.
Q3: How does the balance between on-target potency and off-target effects determine inhibitor safety?
An ideal covalent inhibitor achieves high potency by binding strongly to its intended target (a low Kᵢ value) and then forming a covalent bond with moderate efficiency (a moderate kᵢₙₐ꜀ₜ value).[8] Cytotoxicity arises when the inhibitor's reactive warhead reacts with off-target proteins. The key is to enhance selectivity for Mpro so that the covalent modification step occurs predominantly with the target enzyme.
Q4: What quantitative metrics are used to evaluate the trade-off between efficacy and cytotoxicity?
To assess the therapeutic potential of an N3 analogue, it is crucial to measure both its antiviral potency and its cytotoxicity. The key metrics are:
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of the inhibitor that produces 50% of its maximum antiviral effect.
-
CC₅₀ (50% Cytotoxicity Concentration): The concentration of the inhibitor that causes the death of 50% of host cells in a culture.[3]
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, as it signifies that the compound is effective at concentrations far below those at which it becomes toxic to host cells.
| Inhibitor | Warhead Type | Antiviral Potency (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| N3 | Michael Acceptor | 16.77 µM | >133 µM | >7.9 | [3] |
| Analogue 12 | Nitrile | 0.88 µM | >10 µM | >11.4 | [9] |
| Analogue 13 | Nitrile | 1.82 µM | >10 µM | >5.5 | [9] |
Table 1: Comparison of efficacy and cytotoxicity for N3 and modified nitrile-based analogues. A higher SI is desirable.
Troubleshooting Guides
Problem: High cytotoxicity observed in cell-based assays for a new N3 analogue.
-
Possible Cause 1: Intrinsic Reactivity. The warhead of your new analogue may be too reactive, leading to widespread off-target effects.
-
Solution: Synthesize analogues with less electrophilic warheads. For example, consider replacing the Michael acceptor with a nitrile or α-ketoamide, which tend to be more reversible and less broadly reactive.[2]
-
-
Possible Cause 2: Poor Selectivity. The inhibitor's scaffold may not provide sufficient binding affinity for Mpro, allowing the warhead to react with other cellular components before finding its target.
-
Solution: Perform structure-activity relationship (SAR) studies on the peptidomimetic portion (P1, P2, P3 sites) to enhance binding affinity and selectivity for the Mpro active site.
-
-
Possible Cause 3: Assay Artifact. The observed toxicity may be due to compound insolubility, degradation, or interference with the assay components.
-
Solution: Verify compound solubility and stability in your assay medium. Run controls to check for assay interference. Consider using an orthogonal cytotoxicity assay (e.g., if you used an MTS assay, confirm with a lactate dehydrogenase (LDH) release assay).
-
Problem: Loss of inhibitory potency after modifying the inhibitor to reduce cytotoxicity.
-
Possible Cause: The modification that reduced cytotoxicity (e.g., a less reactive warhead) also critically reduced the rate of covalent bond formation with Mpro's catalytic cysteine.
-
Solution: For covalent inhibitors, potency is a function of both initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).[10] A simple IC₅₀ may be misleading. You must find a balance; the goal is to reduce general reactivity while maintaining a sufficient kᵢₙₐ꜀ₜ specifically for Mpro. This can be achieved by improving the scaffold's binding affinity (lowering Kᵢ) to compensate for a lower kᵢₙₐ꜀ₜ.
-
Action: Characterize your inhibitors by determining their kᵢₙₐ꜀ₜ/Kᵢ values, which is a more accurate measure of covalent efficiency than IC₅₀.[8][11]
-
Experimental Protocols
Protocol 1: General Cell Viability Assay by Crystal Violet Staining
This protocol provides a cost-effective method to determine the CC₅₀ of an inhibitor in a cell line susceptible to viral infection (e.g., Vero E6 or HEK293T).[12]
Materials:
-
96-well cell culture plates
-
Vero E6 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (100%)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the N3 analogue in the growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "cells only" control (medium + DMSO) and a "blank" control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (duration should be consistent with your antiviral assay).
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 100% methanol to each well to solubilize the stain.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the log of the inhibitor concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 2: Time-Dependent IC₅₀ Assay for Covalent Inhibitors
This assay helps characterize the irreversible or slow-binding nature of covalent inhibitors by measuring IC₅₀ values at different pre-incubation times. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is characteristic of covalent inhibition.[8][11]
Materials:
-
Recombinant Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA)
-
Test inhibitor stock solution (in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Methodology:
-
Assay Setup: Design a matrix of experiments where the enzyme is pre-incubated with the inhibitor for varying lengths of time (e.g., 5, 15, 30, and 60 minutes) before the substrate is added.
-
Pre-incubation:
-
In a 384-well plate, add a fixed concentration of Mpro enzyme to wells containing serial dilutions of the inhibitor.
-
For each time point, initiate the pre-incubation by adding the enzyme to a new set of wells.
-
-
Reaction Initiation: At the end of each designated pre-incubation period, add the fluorogenic substrate to the corresponding wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence signal kinetically for 15-30 minutes. The rate of substrate cleavage is determined from the linear portion of the progress curve.
-
Data Analysis:
-
For each pre-incubation time point, calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to obtain an IC₅₀ value for each pre-incubation time (IC₅₀(t)).
-
A decrease in the IC₅₀ value as pre-incubation time increases confirms time-dependent inhibition, a hallmark of covalent inhibitors. This data can be further analyzed to calculate kᵢₙₐ꜀ₜ and Kᵢ.[11]
-
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Refinement of N3 Synthesis for Higher Yield and Purity
Welcome to the Technical Support Center for N3 (azide) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of organic azides, with a focus on improving reaction yield and product purity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during azide synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Substrate: Tertiary alkyl halides are used. | Tertiary halides are not suitable for S |
| Poor Solvent Choice: The solvent does not adequately dissolve the reactants or facilitate the reaction. | For S | |
| Presence of Water: Moisture in the reaction can lead to side reactions and reduced yield. | Ensure all glassware is thoroughly dried and use anhydrous solvents. The removal of water is crucial to prevent the formation of byproducts like symmetrically disubstituted ureas in certain reaction pathways. | |
| Reaction Temperature is Not Optimal: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition. | Optimize the reaction temperature. Many azide syntheses proceed well at room temperature or with gentle heating. However, some reactions may require elevated temperatures to drive them to completion. | |
| Product Loss During Workup: The azide product is volatile or water-soluble and is lost during extraction or concentration. | Check all phases of the workup for your product. If the product is suspected to be in the aqueous layer, perform a back-extraction. If the product is volatile, use caution during solvent removal, potentially avoiding high vacuum or heat. | |
| Low Product Purity | Side Reactions: Competing reactions, such as elimination or reaction with the solvent, are occurring. | Re-evaluate the reaction conditions. Lowering the temperature may favor the desired substitution reaction over elimination. Critically, never use halogenated solvents like dichloromethane or chloroform with sodium azide , as this can form dangerously explosive di- and tri-azidomethane. |
| Impure Starting Materials: The purity of the initial halide or other reagents is low. | Use high-purity starting materials. Impurities in the starting material can lead to a variety of side products that are difficult to remove. | |
| Inadequate Purification: The purification method is not effectively removing byproducts or unreacted starting materials. | Avoid distillation for purifying azides due to their potential to explode with heat. Purification should primarily rely on extraction and precipitation. For relatively stable azides (see safety section), column chromatography can be used. | |
| Reaction Safety Concerns | Risk of Explosion: The synthesized organic azide has a high nitrogen content relative to carbon. | Follow the "Rule of Six," which suggests having at least six carbon atoms for every energetic functional group (like an azide). Another guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms. Small azides should be handled in solution and not isolated in pure form. |
| Formation of Hydrazoic Acid: Accidental acidification of azide-containing mixtures. | Strictly avoid mixing azides with acids. The formation of hydrazoic acid (HN3) is extremely dangerous as it is both highly toxic and explosive. | |
| Reaction with Metals: Use of metal spatulas or reaction with metal salts. | Do not use metal spatulas to handle sodium azide. Avoid contact with heavy metals like copper, lead, and mercury, as they can form highly shock-sensitive metal azides. |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What is the best general method for synthesizing an alkyl azide from an alkyl halide?
A common and effective method is the SN2 reaction of a primary or secondary alkyl halide with sodium azide in a polar aprotic solvent like DMSO or DMF. This method often proceeds at room temperature and can provide high yields and purity, avoiding the need for hazardous purification techniques like distillation.
Q2: How can I improve the yield of my azide synthesis?
To improve yields, consider the following:
-
Optimize the solvent: Use a solvent that ensures the solubility of your reactants.
-
Control the temperature: Experiment with different temperatures to find the optimal balance between reaction rate and prevention of side reactions.
-
Use a phase-transfer catalyst: For reactions in biphasic systems (e.g., aqueous/organic), a phase-transfer catalyst can significantly increase the reaction rate and yield.
-
Ensure anhydrous conditions: The presence of water can lead to unwanted side reactions.
Q3: My starting material is an alcohol. How can I convert it to an azide?
A common two-step procedure involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. Alternatively, diazotransfer reagents can be used to convert primary amines (which can be derived from alcohols) into azides.
Purification
Q4: What is the safest way to purify my organic azide?
The safest purification methods for organic azides are extraction and precipitation. Avoid distillation and sublimation , as many organic azides are thermally unstable and can decompose explosively. Column chromatography can be used for azides that are considered stable (e.g., have a high carbon-to-nitrogen ratio), but this should be assessed on a case-by-case basis.
Q5: How do I remove unreacted sodium azide after the reaction?
Unreacted sodium azide is typically removed during the aqueous workup, as it is soluble in water. Multiple extractions with water will help ensure its complete removal from the organic phase.
Safety and Handling
Q6: What are the most important safety precautions when working with azides?
-
Assess Stability: Before synthesizing an azide, evaluate its potential for explosive decomposition. The carbon-to-nitrogen ratio should be high (ideally >3), and the "Rule of Six" should be followed.
-
Avoid Incompatible Chemicals: Never mix azides with acids (forms explosive hydrazoic acid), heavy metals (forms shock-sensitive metal azides), or halogenated solvents like dichloromethane (forms explosive di- and tri-azidomethane).
-
Use Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Work on a Small Scale: When trying a new azide synthesis, start with a small-scale reaction (0.5-1.0 grams) to assess the nature of the product.
-
Proper Storage: Store synthesized azides in a cool, dark place, and for less stable azides, store them in solution.
Q7: How should I dispose of azide waste?
Azide waste should be handled with extreme care. It must not be mixed with acidic waste. Consult your institution's environmental health and safety (EHS) office for specific procedures on the disposal of azide-containing waste.
Experimental Protocols
High-Yield Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide from benzyl chloride via an SN2 reaction, adapted from a demonstrated high-yield procedure.
Materials:
-
Benzyl chloride
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl chloride in a mixture of DMF and water.
-
Add sodium azide to the solution. The reaction is typically run with a stoichiometric excess of sodium azide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the benzyl azide product. This procedure has been reported to yield the product in high purity (92% yield) without the need for further purification.
Visualizations
Caption: Workflow for the synthesis of benzyl azide.
Caption: Troubleshooting logic for low yield in azide synthesis.
Validation & Comparative
Comparing the efficacy of N3 with other Mpro inhibitors
A Comparative Guide to the Efficacy of N3 and Other Mpro Inhibitors for SARS-CoV-2
The main protease (Mpro), a crucial enzyme for the replication of SARS-CoV-2, has become a primary target for the development of antiviral therapeutics. A variety of inhibitors have been identified, with N3 being one of the foundational compounds in this area of research. This guide provides a comparative analysis of the efficacy of N3 against other notable Mpro inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Mpro Inhibition
The catalytic activity of Mpro, a cysteine protease, relies on a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][2] The inhibition mechanism for many Mpro inhibitors, including N3, involves the formation of a covalent bond with the Cys145 residue, thereby inactivating the enzyme.[1][3][4] N3, a peptidomimetic Michael acceptor, undergoes a two-step process: initial noncovalent binding to the active site followed by the formation of a covalent adduct.[1][3]
Caption: Mechanism of covalent inhibition of Mpro.
Comparative Efficacy of Mpro Inhibitors
The efficacy of Mpro inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). The IC50 value indicates the concentration of an inhibitor required to reduce the in vitro enzymatic activity by 50%, while the EC50 value represents the concentration needed to achieve 50% of the maximum antiviral effect in cell-based assays.
| Inhibitor | Type | IC50 (µM) | EC50 (µM) |
| N3 | Michael Acceptor | - | 16.77[4][5][6] |
| Boceprevir | Ketoamide | 4.13[7][8], 8.0[9] | 1.90[8], 15.57[9] |
| GC-376 | Aldehyde Prodrug | 0.03[7][8], 0.15[9], 0.40[10] | 0.70[9], 3.37[7][8] |
| 11a | Di- and Tripeptidyl | 0.053[4] | - |
| 11b | Di- and Tripeptidyl | 0.040[4] | - |
| 13b | Ketoamide | 0.67[4][11] | ~5.0[11] |
| Ebselen | Organoselenium | 0.67[4] | 4.67[4] |
Experimental Protocols
The determination of inhibitor efficacy against Mpro is predominantly conducted using in vitro enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.
FRET-Based Mpro Activity Assay Protocol
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[12]
-
Test inhibitors (e.g., N3, boceprevir) dissolved in an appropriate solvent (e.g., DMSO).
-
Fluorescence plate reader.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) in the assay buffer for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C or room temperature).[12][14]
-
The enzymatic reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission).[14]
-
In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Effective inhibitors prevent this cleavage, leading to a lower fluorescence signal.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.
-
IC50 values are determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.[13]
-
Caption: Workflow for a FRET-based Mpro inhibition assay.
Conclusion
The data presented highlight the potent inhibitory activity of several compounds against SARS-CoV-2 Mpro. While N3 was a crucial early-stage inhibitor, subsequent research has identified compounds such as GC-376, 11a, and 11b with significantly lower IC50 values, indicating higher in vitro potency. The continued exploration and optimization of these and other novel inhibitors are vital for the development of effective antiviral therapies to combat COVID-19 and future coronavirus outbreaks.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. aurorabiolabs.com [aurorabiolabs.com]
In Vivo Showdown: A Comparative Guide to Mpro Inhibitors for SARS-CoV-2
For Immediate Release
A new comparative guide offers a head-to-head look at the in vivo performance of key SARS-CoV-2 main protease (Mpro) inhibitors, providing crucial data for researchers and drug developers. The guide focuses on the in vivo validation of N3, MI-09, and MI-30 in animal models, presenting a comprehensive overview of their efficacy, pharmacokinetics, and the experimental protocols used for their evaluation.
This publication addresses the critical need for objective comparisons of promising therapeutic candidates against COVID-19. By summarizing quantitative data in structured tables and providing detailed experimental methodologies, this guide aims to accelerate the development of effective antiviral therapies.
Introduction
The SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, has been a primary target for the development of antiviral drugs. Among the numerous inhibitors identified, N3 was one of the earliest and most well-characterized compounds, paving the way for the development of subsequent inhibitors with improved properties. This guide provides a comparative analysis of the in vivo validation of N3 and two of its promising successors, MI-09 and MI-30.
While N3 demonstrated potent in vitro activity and provided a foundational understanding of Mpro inhibition, in vivo validation in animal models of SARS-CoV-2 for N3 is not as extensively documented in publicly available literature as it is for its successors. In contrast, MI-09 and MI-30 have been the subject of more recent and detailed in vivo studies, demonstrating significant antiviral efficacy in transgenic mouse models of SARS-CoV-2 infection.[1][2][3]
This guide will present the available data for all three compounds, with a necessary emphasis on the more comprehensive in vivo datasets for MI-09 and MI-30, while contextualizing the pioneering role of N3.
Comparative Efficacy in Animal Models
In vivo studies in human angiotensin-converting enzyme 2 (hACE2) transgenic mice have been instrumental in evaluating the efficacy of Mpro inhibitors. These studies typically involve infecting the mice with SARS-CoV-2 and then treating them with the inhibitor to assess the impact on viral load and lung pathology.
Table 1: In Vivo Efficacy of Mpro Inhibitors in hACE2 Transgenic Mice
| Inhibitor | Animal Model | Route of Administration | Dosage | Key Findings | Reference |
| N3 | Chicken Embryo (IBV) | Not specified | 0.13-0.17 µmol | Inhibition of viral replication | [4] |
| Mammalian SARS-CoV-2 model data not readily available in published literature. | |||||
| MI-09 | hACE2 Transgenic Mice | Intraperitoneal (i.p.) | 50 mg/kg, BID | Significant reduction in lung viral load and lung lesions | [1][2] |
| MI-30 | hACE2 Transgenic Mice | Intraperitoneal (i.p.) & Oral (p.o.) | i.p.: 50 mg/kg, BID; p.o.: 100 mg/kg, BID | Significant reduction in lung viral load and lung lesions | [1][2] |
Note: The in vivo data for N3 presented here is for a different coronavirus (Infectious Bronchitis Virus) in a non-mammalian model, as robust in vivo data for N3 in a SARS-CoV-2 mammalian model was not found in the reviewed literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are critical for its potential clinical success. These properties determine the drug's absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and safety.
Table 2: Pharmacokinetic Parameters of Mpro Inhibitors in Rats
| Inhibitor | Route of Administration | Oral Bioavailability (%) | Key Observations | Reference |
| N3 | Data not readily available in published literature. | - | - | |
| MI-09 | Oral (p.o.) | 11.2 | Deemed suitable for further in vivo studies | [1] |
| MI-30 | Oral (p.o.) | 14.6 | Deemed suitable for further in vivo studies | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific community to build upon existing research. Below are summaries of the key in vivo experimental designs used in the validation of MI-09 and MI-30.
In Vivo Efficacy Study in hACE2 Transgenic Mice
-
Animal Model: Human ACE2 (hACE2) transgenic mice, which are susceptible to SARS-CoV-2 infection.
-
Infection: Mice are intranasally inoculated with a specified dose of SARS-CoV-2.
-
Treatment:
-
MI-09: Administered intraperitoneally (i.p.) at a dose of 50 mg/kg, twice daily (BID).
-
MI-30: Administered either intraperitoneally (i.p.) at 50 mg/kg BID or orally (p.o.) at 100 mg/kg BID.
-
A vehicle control group is included in all experiments.
-
-
Endpoints:
-
Viral Load: Lungs are harvested at specific time points post-infection (e.g., 3 days post-infection), and viral RNA is quantified using RT-qPCR.
-
Lung Pathology: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of lung injury and inflammation.
-
Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Administration:
-
Intravenous (i.v.) bolus: A single dose is administered to determine clearance and volume of distribution.
-
Oral gavage (p.o.): A single dose is administered to assess oral absorption and bioavailability.
-
-
Sampling: Blood samples are collected at various time points after drug administration.
-
Analysis: The concentration of the inhibitor in plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Parameters Calculated: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) are determined.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the typical workflow for the in vivo validation of an Mpro inhibitor.
Caption: Workflow for the in vivo validation of Mpro inhibitors.
Signaling Pathway of Mpro Inhibition
The primary mechanism of action for these inhibitors is the direct targeting of the SARS-CoV-2 main protease, which is essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps) that form the replicase-transcriptase complex.
Caption: Mechanism of Mpro inhibition in the SARS-CoV-2 replication cycle.
Conclusion
This comparative guide highlights the in vivo validation of Mpro inhibitors N3, MI-09, and MI-30. While N3 was a foundational discovery in the quest for Mpro-targeting antivirals, the subsequent development of inhibitors like MI-09 and MI-30 has led to compounds with demonstrated in vivo efficacy in relevant SARS-CoV-2 animal models.[1][2] The data presented for MI-09 and MI-30, including significant reductions in viral load and favorable pharmacokinetic profiles, underscore their potential as therapeutic candidates. Further head-to-head in vivo studies would be invaluable for a direct comparison of the leading Mpro inhibitors and to guide the selection of the most promising candidates for clinical development.
References
- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Mpro Inhibitor N3 Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the SARS-CoV-2 main protease (Mpro) inhibitor, N3, against a panel of human proteases. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.
Introduction
The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. The inhibitor N3 is a peptidomimetic Michael acceptor that covalently binds to the catalytic cysteine residue (Cys145) of Mpro, effectively blocking its activity.[1] A critical aspect in the development of any therapeutic inhibitor is its selectivity for the intended target over host proteases to minimize potential toxicity. This guide summarizes the available data on the cross-reactivity of N3 and similar Mpro inhibitors with key human proteases, including cathepsins and caspases, and other viral proteases. The unique preference of Mpro for a glutamine residue at the P1 position of its substrate offers a basis for designing selective inhibitors with minimal off-target effects on human proteases.[1]
Quantitative Comparison of Inhibitor Activity
While specific inhibitory concentration (IC50) or inhibition constant (Ki) values for N3 against a broad panel of human proteases are not extensively available in the public domain, data from analogous Mpro inhibitors and related studies provide valuable insights into its potential cross-reactivity. The following table summarizes the inhibitory activities of N3 against various coronaviral Mpro enzymes and the cross-reactivity data for a similar Mpro inhibitor, pomotrelvir, against a selection of human proteases.
| Inhibitor | Protease Target | Enzyme Class | IC50 / Ki (µM) | Reference |
| N3 | SARS-CoV-2 Mpro | Cysteine Protease | EC50: 16.77 | [2] |
| HCoV-229E Mpro | Cysteine Protease | IC50: 4.0 | [2] | |
| FIPV Mpro | Cysteine Protease | IC50: 8.8 | [2] | |
| IBV Mpro | Cysteine Protease | IC50: 2.7 | [2] | |
| MHV-A59 Mpro | Cysteine Protease | IC50: 2.7 | [2] | |
| Pomotrelvir | SARS-CoV-2 Mpro | Cysteine Protease | Ki: 0.0027 | |
| Human Cathepsin S | Cysteine Protease | Ki: 0.445 | ||
| Human Cathepsin K | Cysteine Protease | Ki: 0.289 | ||
| Human Cathepsin B | Cysteine Protease | Ki: 1.27 | ||
| Human Cathepsin L | Cysteine Protease | Ki: 7.4 | ||
| Human Caspase 2 | Cysteine Protease | >100 | ||
| Human Caspase 3 | Cysteine Protease | >30 | ||
| Human Chymotrypsin C | Serine Protease | >100 | ||
| Human Elastase | Serine Protease | >100 | ||
| Human Thrombin | Serine Protease | >100 | ||
| Human Calpain 1 | Cysteine Protease | >30 | ||
| Human Cathepsin D | Aspartic Protease | >30 | ||
| Human Dipeptidyl peptidase IV | Serine Protease | >30 |
Note: The data for pomotrelvir is included to provide a general indication of the selectivity profile that can be achieved for Mpro inhibitors. Direct testing of N3 against this panel of human proteases is required for a definitive assessment of its cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of compounds like N3 against various proteases.
FRET-Based Protease Inhibition Assay (General Protocol)
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of an inhibitor against a specific protease.
Materials:
-
Recombinant human protease (e.g., Cathepsin L, Caspase-3)
-
Protease-specific FRET substrate (e.g., Ac-FR-AFC for Cathepsin L, Ac-DEVD-AFC for Caspase-3)
-
Assay buffer specific to the protease
-
Inhibitor compound (N3) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor N3 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
In a 96-well black microplate, add the assay buffer.
-
Add the inhibitor at different concentrations to the respective wells. Include a positive control (protease without inhibitor) and a negative control (assay buffer without protease).
-
Add the recombinant protease to all wells except the negative control.
-
Incubate the plate at the optimal temperature for the specific protease (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
Monitor the fluorescence kinetically over a set period.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Specific Protocol for Caspase-3 Inhibition Assay
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4. FRET Substrate: Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Procedure: Follow the general FRET-based protocol, using the specific assay buffer and substrate for caspase-3.
Specific Protocol for Cathepsin L Inhibition Assay
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. FRET Substrate: Ac-FR-AFC (Acetyl-Phe-Arg-7-amino-4-trifluoromethylcoumarin). Procedure: Follow the general FRET-based protocol, using the specific assay buffer and substrate for Cathepsin L.
Visualizations
The following diagrams illustrate the experimental workflow for assessing protease inhibitor specificity and a simplified representation of a signaling pathway involving caspases.
Caption: Experimental workflow for determining protease inhibitor IC50 values.
Caption: Simplified signaling pathway of apoptosis involving caspases.
References
Comparative Analysis of Protein Kinase N3 (PKN3) and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Protein Kinase N3 (PKN3) and its synthetic analogs. PKN3, a serine/threonine kinase, has emerged as a significant target in cancer therapy due to its role in key signaling pathways that drive tumor progression. This document outlines the performance of various synthetic inhibitors against PKN3, supported by experimental data, and provides detailed methodologies for the key assays cited.
Performance of Synthetic PKN3 Inhibitors
The development of small-molecule inhibitors targeting PKN3 is an active area of research. A prominent class of these inhibitors is based on the 4-anilinoquin(az)oline scaffold. The inhibitory activities of several of these compounds have been evaluated using various in vitro and in-cell assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The data below summarizes the performance of selected synthetic analogs against PKN3.
| Compound ID | Scaffold Type | Assay Type | PKN3 IC50 (nM) | Off-Target Kinase Inhibition | Reference |
| GW577382 (2) | 4-Anilinoquinoline | Split-Luciferase Binding Assay | 280 | GAK, RIPK2, ADCK3, NLK (Kd < 1 µM) | [1] |
| GW494610 (3) | 4-Anilinoquinoline | Split-Luciferase Binding Assay | 9 | Promiscuous (>18 kinases inhibited >90% at 1 µM) | [1] |
| Compound 8 | 6-chloro quinoline | Split-Luciferase Binding Assay | 70 | Near equipotent with GAK | [1] |
| Compound 9 | 6-bromo quinoline | Split-Luciferase Binding Assay | 9.3 | 3-fold selective over GAK | [1] |
| Compound 16 | 7-iodo-4-anilinoquinoline | Split-Luciferase Binding Assay | 14 | GAK (IC50 = 74 nM), NLK, ACTR1, RIPK2 (at 1 µM) | [1][2] |
| Compound 16 | 7-iodo-4-anilinoquinoline | NanoBRET Cellular Assay | 1300 | - | [1][3] |
| GSK902056A | Not Specified | NanoBRET Cellular Assay | 79 | - | [4] |
| GSK949675A | Not Specified | NanoBRET Cellular Assay | 136 | - | [4] |
| SB-476429-A | Not Specified | NanoBRET Cellular Assay | 85 | - | [4] |
| UNC-CA94 | 4-anilinoquin(az)oline | NanoBRET Cellular Assay | 1300 | Has off-targets within the kinome | [5] |
| Lapatinib | 4-Anilinoquinazoline | Split-Luciferase Binding Assay | Moderate Activity | - | [1] |
| Vandetanib | 4-Anilinoquinazoline | Split-Luciferase Binding Assay | < 1000 | - | [1] |
| Tesevatinib | 4-Anilinoquinazoline | Split-Luciferase Binding Assay | < 1000 | - | [1] |
| Cabozantinib | 4-Anilinoquinoline | Split-Luciferase Binding Assay | > 10000 | - | [1] |
| Sapitinib | 4-Anilinoquinazoline | Split-Luciferase Binding Assay | > 10000 | - | [1] |
| Gefitinib | 4-Anilinoquinazoline | Split-Luciferase Binding Assay | > 10000 | - | [1] |
PKN3 Signaling Pathway
PKN3 is a downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is frequently hyperactivated in cancer due to mutations or the loss of the tumor suppressor PTEN. PKN3 integrates signals from PI3K and Rho GTPases to regulate crucial cellular processes like cell migration, angiogenesis, and tumor progression.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance analysis are provided below.
General Synthesis of 4-Anilinoquin(az)oline Analogs
The general synthetic route for the 4-anilinoquin(az)oline analogs involves the reaction of a corresponding 4-chloroquinoline or 4-chloroquinazoline derivative with a substituted aniline.
Procedure:
-
The corresponding 4-chloroquinoline or 4-chloroquinazoline derivative is mixed with the desired substituted aniline in ethanol.
-
The mixture is heated to reflux and stirred overnight.
-
After the reaction is complete, the product is isolated and purified, typically yielding the 4-anilinoquin(az)oline analogs in good to excellent yields (24-93%).[1]
Split-Luciferase Complementation Binding Assay
This in vitro assay measures the direct binding of an inhibitor to the target kinase by quantifying the reconstitution of a split luciferase enzyme.
Principle: The assay utilizes a split-luciferase system where the kinase of interest is fused to one part of the luciferase enzyme, and a binding partner or a tag is fused to the other part. The binding of these two components brings the luciferase fragments together, resulting in a luminescent signal. An inhibitor that binds to the kinase will disrupt this interaction, leading to a decrease in the signal.
Protocol Outline:
-
Protein Expression: Express the kinase-luciferase fusion proteins in a suitable expression system (e.g., HEK293T cells).[6]
-
Cell Lysis: Harvest the cells and prepare cell lysates containing the fusion proteins.[6]
-
Assay Plate Preparation: Dispense the cell lysate into a multi-well assay plate.
-
Compound Addition: Add the test compounds (inhibitors) at various concentrations to the wells.
-
Incubation: Incubate the plate to allow the compounds to bind to the target kinase.
-
Substrate Addition: Add the luciferase substrate to all wells.[7]
-
Luminescence Reading: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the compound concentration.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a target kinase within its natural cellular environment.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When the tracer is bound, a BRET signal is generated. A test compound that competes with the tracer for binding to the kinase will cause a dose-dependent decrease in the BRET signal.
Protocol Outline:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-PKN3 fusion protein.[8][9]
-
Cell Plating: Seed the transfected cells into a multi-well assay plate and incubate to allow for cell adherence and protein expression.[8][10]
-
Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the addition of the fluorescent tracer to the cells.[8][9]
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator to allow the system to reach equilibrium.[8]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[8]
-
BRET Measurement: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with appropriate filters.[8]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 values by plotting the BRET ratio against the compound concentration.
References
- 1. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. promega.com [promega.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
Head-to-Head Comparison: N3 vs. Nirmatrelvir for SARS-CoV-2 Main Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent covalent inhibitors of the SARS-CoV-2 main protease (Mpro), N3 and nirmatrelvir. By examining their mechanisms of action, in vitro efficacy, and the methodologies used for their evaluation, this document aims to equip researchers with the critical data needed for informed decision-making in antiviral drug development.
Mechanism of Action: Targeting Viral Replication
Both N3 and nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine (Cys145) in the active site of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle.[2]
N3 is a Michael acceptor that forms an irreversible covalent bond with the catalytic Cys145 residue of Mpro.[1] In contrast, nirmatrelvir contains a nitrile warhead that forms a reversible covalent bond with the same cysteine residue.[2] This interaction for both inhibitors blocks the protease's ability to process viral polyproteins, thereby halting viral replication.
Caption: Mechanism of Mpro inhibition by N3 and nirmatrelvir.
In Vitro Efficacy: A Quantitative Look
The following tables summarize the in vitro inhibitory activities of N3 and nirmatrelvir against SARS-CoV-2 Mpro and the virus. It is important to note that the data for N3 and nirmatrelvir are from separate studies and not from a direct head-to-head comparison in the same assay.
Table 1: Mpro Enzymatic Inhibition
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Nirmatrelvir | SARS-CoV-2 Mpro (Wildtype) | FRET-based | 0.93 | - | [3] |
| Nirmatrelvir | SARS-CoV-2 Mpro (Omicron P132H) | FRET-based | 0.64 | - | [3] |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET-based | 3.11 | - | [1] |
| N3 | SARS-CoV-2 Mpro | Not Specified | - | Not Reported | [1] |
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| Nirmatrelvir | SARS-CoV-2 | VeroE6 | Not Specified | 74.5 | [1] |
| Nirmatrelvir | SARS-CoV-2 | VeroE6-Pgp-KO | CPE-based | 150 | [4] |
| N3 | SARS-CoV-2 | Vero | Not Specified | 16,770 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are synthesized protocols for key assays used to evaluate Mpro inhibitors.
Mpro Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
Caption: Workflow for a FRET-based Mpro inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), a reducing agent (e.g., DTT), and a salt (e.g., NaCl) at a physiological pH.
-
Recombinant SARS-CoV-2 Mpro is diluted to a final concentration in the assay buffer.
-
A FRET-based peptide substrate, which contains a fluorophore and a quencher separated by the Mpro cleavage sequence, is prepared.
-
The test inhibitor (N3 or nirmatrelvir) is serially diluted to various concentrations.
-
-
Assay Procedure:
-
The Mpro enzyme and the inhibitor dilutions are pre-incubated in a microplate well for a defined period (e.g., 20-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored kinetically using a plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase.
-
The percentage of Mpro inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme with no inhibitor).
-
IC50 values are calculated by fitting the dose-response curves to a suitable equation. Ki values can be determined using the Morrison equation, taking into account the enzyme and substrate concentrations and the Km of the substrate.[3]
-
Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.
Detailed Steps:
-
Cell Plating and Infection:
-
A suitable host cell line (e.g., VeroE6) is seeded in a multi-well plate and grown to a confluent monolayer.
-
The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
After a short incubation period to allow for viral entry, the virus inoculum is removed, and the cells are washed.
-
Cell culture medium containing serial dilutions of the test compound is added to the wells.
-
-
Incubation and Virus Harvest:
-
The plates are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).
-
At the end of the incubation, the supernatant containing the progeny virus is harvested.
-
-
Virus Titer Determination:
-
The harvested supernatant is serially diluted.
-
The dilutions are used to infect fresh monolayers of host cells.
-
The viral titer is then determined using a method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
-
Data Analysis:
-
The viral titers from the compound-treated wells are compared to the titers from the untreated control wells.
-
The EC50 value, the concentration of the compound that reduces the viral yield by 50%, is calculated from the dose-response curve.
-
In Vivo Efficacy in Animal Models
Summary and Future Directions
Both N3 and nirmatrelvir are effective inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. While both target the same catalytic cysteine, they do so through different covalent bonding mechanisms. Based on the available, albeit non-comparative, in vitro data, nirmatrelvir demonstrates significantly more potent antiviral activity at the cellular level than N3.
For a comprehensive understanding of their relative therapeutic potential, direct head-to-head comparative studies are essential. Future research should focus on evaluating these two inhibitors under identical experimental conditions, both in vitro and in vivo, to provide a definitive comparison of their efficacy and to guide the development of next-generation Mpro inhibitors.
References
- 1. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Assessing the Barrier to Resistance of N3 Compared to Other SARS-CoV-2 Main Protease Inhibitors
For Immediate Release
Introduction
The emergence of drug resistance is a critical challenge in the development of effective antiviral therapeutics. For severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the main protease (Mpro, also known as 3CLpro) is a prime target for antiviral drugs due to its essential role in viral replication. N3 is a potent peptidomimetic Michael acceptor that irreversibly inhibits Mpro by forming a covalent bond with the catalytic cysteine (Cys145)[1][2]. A high barrier to resistance is a desirable characteristic for any antiviral agent, as it suggests a lower likelihood of treatment failure due to viral evolution.
This guide provides a comparative assessment of the barrier to resistance for the N3 inhibitor relative to other notable Mpro inhibitors, such as nirmatrelvir and ensitrelvir. Due to a lack of publicly available data from long-term serial passage studies specifically for the N3 inhibitor, this analysis leverages available data on other prominent Mpro inhibitors to provide a comparative context for resistance profiles.
Comparative Resistance Profiles of Mpro Inhibitors
While direct comparative studies on the resistance barrier of N3 are limited, extensive research has characterized the resistance profiles of other Mpro inhibitors, notably nirmatrelvir (a component of Paxlovid) and ensitrelvir. These studies typically involve in vitro serial passage of SARS-CoV-2 in the presence of increasing concentrations of the inhibitor to select for resistance-associated substitutions (RASs).
The following table summarizes key RASs identified for nirmatrelvir and ensitrelvir and their impact on inhibitor susceptibility. This data provides a benchmark for understanding the potential resistance landscape for Mpro inhibitors.
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50/IC50 | Overlapping Resistance | Viral Fitness Cost |
| Nirmatrelvir | E166V, L50F+E166V, A173V | High resistance to nirmatrelvir with E166V and L50F+E166V.[3] | Asymmetrical cross-resistance observed; nirmatrelvir RASs show greater resistance to ensitrelvir than vice versa.[4] | Some resistance mutations can come with a fitness cost, which may be compensated by other mutations.[5] |
| Ensitrelvir | M49L, M49L+S144A, M49L+S144A+T169I | M49L in combination with S144A and T169I confers high resistance with a low fitness cost.[4] | Selective resistance conferred by M49I and M49L.[3] | M49L+S144A and M49L+S144A+T169I combinations exhibit a low fitness cost.[4] |
| FB2001 | S144A, L167F | Shows lower resistance toward S144A and L167F compared to nirmatrelvir and ensitrelvir.[3] | May have a higher resistance barrier as no single Mpro variant tested to-date confers strong resistance.[3] | Not explicitly detailed in the provided search results. |
Note: Data is compiled from multiple in vitro studies. Fold-change values can vary depending on the specific assay and cell line used.
Experimental Protocols for Assessing Barrier to Resistance
The generation and characterization of antiviral resistance are typically performed through a series of in vitro experiments. The following outlines a general methodology for these key assays.
Long-Term Serial Passage for Resistance Selection
This experiment is designed to mimic the selective pressure a virus would face during prolonged drug therapy.
Objective: To select for viral variants with reduced susceptibility to an inhibitor.
Protocol:
-
Virus Propagation: A wild-type SARS-CoV-2 strain is cultured in a suitable cell line (e.g., Vero E6 cells).
-
Inhibitor Treatment: The virus is passaged in the presence of the inhibitor at a starting concentration around the EC50 (50% effective concentration).
-
Serial Passaging: The supernatant from the infected cells is harvested and used to infect fresh cells with an increasing concentration of the inhibitor. This process is repeated for numerous passages (e.g., 10-30 passages)[6].
-
Monitoring for Cytopathic Effect (CPE): Throughout the passages, the cell cultures are monitored for signs of viral-induced cell death (CPE). The emergence of CPE at higher inhibitor concentrations suggests the selection of resistant variants.
-
Viral Sequencing: The viral RNA from resistant populations is extracted and the gene encoding the drug target (in this case, Mpro) is sequenced to identify mutations.
Phenotypic Susceptibility Testing
Once mutations are identified, their impact on inhibitor susceptibility is quantified.
Objective: To determine the EC50 or IC50 of an inhibitor against wild-type and mutant viruses.
Protocol:
-
Virus Titration: The infectious titers of both wild-type and mutant virus stocks are determined.
-
Cell Plating: Host cells are seeded in 96-well plates.
-
Inhibitor Dilution Series: A serial dilution of the inhibitor is prepared.
-
Infection and Treatment: Cells are infected with a known amount of either wild-type or mutant virus and simultaneously treated with the various concentrations of the inhibitor.
-
Quantification of Viral Activity: After a set incubation period, the extent of viral replication is measured. This can be done through various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) to determine the concentration of inhibitor required to reduce plaque numbers by 50%.
-
Yield Reduction Assay: Measuring the amount of infectious virus produced.
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) to quantify viral replication.
-
-
Data Analysis: The EC50/IC50 values are calculated by plotting the percentage of viral inhibition against the inhibitor concentration. A significant increase in the EC50/IC50 for a mutant virus compared to the wild-type indicates resistance.
Visualizing Experimental Workflows and Signaling Pathways
To clarify the relationships and processes described, the following diagrams are provided.
Caption: Workflow for antiviral resistance selection and characterization.
Caption: SARS-CoV-2 Mpro inhibition by the N3 inhibitor.
Conclusion
References
- 1. SARS-CoV and SARS-CoV-2 main protease residue interaction networks change when bound to inhibitor N3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid resistance profiling of SARS-CoV-2 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots. – Ingentium Magazine [magazine.ingentium.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term serial passaging of SARS-CoV-2 reveals signatures of convergent evolution | bioRxiv [biorxiv.org]
Reproducibility of Published Studies on Mpro Inhibitor N3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent peptidomimetic inhibitor N3 has been a cornerstone in the research and development of antivirals targeting the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. Its mechanism as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue in the Mpro active site, is well-documented.[1] This guide provides a comparative overview of the key quantitative data from published studies on N3, alongside detailed experimental protocols to aid researchers in evaluating and potentially reproducing these findings.
Quantitative Data Summary
The inhibitory activity of N3 has been characterized using both enzymatic and cell-based assays. The following table summarizes the key reported values for its efficacy against various coronaviruses. It is important to note that direct comparisons of these values should be made with caution, as they originate from different studies employing varied experimental conditions.
| Parameter | Virus/Protease | Value | Assay Type | Cell Line (if applicable) | Reference |
| EC50 | SARS-CoV-2 | 16.77 µM | Antiviral Assay | Vero | Jin Z, et al. Nature. 2020.[2][3][4][5] |
| IC50 | HCoV-229E | 4.0 µM | Antiviral Assay | Not Specified | Yang H, et al. PLoS Biol. 2005.[2][5] |
| IC50 | FIPV | 8.8 µM | Antiviral Assay | Not Specified | Yang H, et al. PLoS Biol. 2005.[2][5] |
| IC50 | MHV-A59 | 2.7 µM | Antiviral Assay | Not Specified | Yang H, et al. PLoS Biol. 2005.[2][5] |
| kobs/[I] | SARS-CoV-2 Mpro | 11,300 M-1s-1 | Enzymatic Assay | N/A | Jin Z, et al. Nature. 2020.[4] |
Key Experimental Protocols
Understanding the methodologies behind these quantitative results is crucial for assessing their reproducibility. Below are detailed protocols for the primary assay types used in the cited studies.
FRET-Based Enzymatic Assay for Mpro Inhibition
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro.
-
Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)
-
Test compound (N3) and vehicle control (e.g., DMSO)
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (N3) or DMSO for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a host cell culture.
-
Principle: Host cells are infected with the virus in the presence of the test compound. The efficacy of the compound is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or viral load.
-
Materials:
-
Host cell line susceptible to viral infection (e.g., Vero E6 for SARS-CoV-2)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Test compound (N3)
-
96-well cell culture plates
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR)
-
-
Procedure:
-
Host cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
The cells are treated with serial dilutions of the N3 inhibitor for a short period before infection.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 48-72 hours), the extent of viral replication is assessed. This can be done by:
-
Visualizing and scoring the cytopathic effect (CPE).
-
Quantifying cell viability using a luminescent or colorimetric assay.
-
Measuring the amount of viral RNA in the cell supernatant via qRT-PCR.
-
-
EC50 values are calculated by plotting the percentage of protection from viral-induced cell death or the percentage of reduction in viral RNA against the logarithm of the compound concentration.
-
A parallel cytotoxicity assay (without the virus) is typically performed to determine the CC50 (50% cytotoxic concentration) of the compound.
-
Visualizing Experimental Workflows
To further clarify the processes involved in assessing the reproducibility of Mpro inhibitor studies, the following diagrams illustrate the general workflows.
Caption: General experimental workflows for enzymatic and cell-based assays.
Caption: Logical flow for assessing the reproducibility of a published study.
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mpro inhibitor N3 | CAS#:884650-98-0 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
